cis-9,10-Epoxy-(Z)-6-henicosene
Description
Properties
CAS No. |
105016-20-4 |
|---|---|
Molecular Formula |
C6H9N3O3 |
Synonyms |
cis-9,10-Epoxy-(Z)-6-henicosene |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling cis-9,10-Epoxy-(Z)-6-henicosene: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Immediate Release
This technical guide provides a comprehensive overview of the insect sex pheromone cis-9,10-Epoxy-(Z)-6-henicosene, catering to researchers, scientists, and professionals in drug development and chemical ecology. The document details its initial discovery, methods for its stereoselective synthesis, and the current understanding of its role in insect chemical communication.
Discovery and Natural Occurrence
This compound was first identified as a key component of the sex pheromone blend emitted by the female ruby tiger moth, Phragmatobia fuliginosa.[1][2][3] In this species, it was found in abdominal tip extracts alongside a related compound, (3Z,6Z)-cis-9,10-epoxy-3,6-heneicosadiene, in an 85:15 ratio.[3] Subsequent research has determined the absolute configuration of the naturally occurring pheromone to be (9R,10S).[4]
Beyond the ruby tiger moth, this epoxide has been identified as a semiochemical—a chemical involved in communication—for other insect species, including the geometrid moth Caustoloma flavicaria and the fruit-piercing moth Oraesia excavata.[5] Its identification from natural sources, such as the painted apple moth (Teia anartoides), has been accomplished using advanced analytical techniques, including gas chromatography coupled with electroantennographic detection (GC-EAD) and mass spectrometry (MS).[4]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is crucial for its synthesis, purification, and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₄₀O | [6] |
| Molecular Weight | 308.5 g/mol | [6] |
| IUPAC Name | (2S,3R)-2-[(Z)-oct-2-enyl]-3-undecyloxirane | [6] |
| Natural Configuration | (9R,10S) | [4] |
Characterization of the synthesized enantiomers has been confirmed through various spectroscopic methods. Key data from the synthesis of the (9S,10R) and (9R,10S) enantiomers are presented in the following table.
| Parameter | (9S,10R)-2 | (9R,10S)-2 | Reference(s) |
| Optical Rotation [α]D²³ | +9.4° (CHCl₃) | -9.1° (CHCl₃) | [3] |
| ¹H NMR | Confirmed structure | Confirmed structure | [3] |
| ¹³C NMR | Confirmed structure | Confirmed structure | [3] |
| IR Spectroscopy | Confirmed functional groups | Confirmed functional groups | [3] |
Experimental Protocols: Stereoselective Synthesis
While detailed large-scale isolation protocols from natural sources are not widely published, the chemical synthesis of both enantiomers of this compound has been achieved with high purity. The most prominent method employs a Sharpless asymmetric epoxidation as the key stereochemistry-defining step.[1][2][3]
Synthesis of the (9S,10R) Enantiomer
The synthesis of the (9S,10R) enantiomer is outlined below. This multi-step process leverages commercially available starting materials to construct the target molecule with high stereochemical control.
Step 1: Preparation of (Z)-tetradecen-1-ol (7)
-
1-Bromoundecane is reacted with the lithium salt of propargyl alcohol (LiC≡CCH₂OLi) to yield undec-2-yn-1-ol (6). The reported yield for this step is 88.5%.[3]
-
The resulting alkyne (6) is hydrogenated over a 5% Palladium-Barium Sulfate (Pd-BaSO₄) catalyst in the presence of quinoline in n-hexane. This Lindlar-type hydrogenation selectively produces the (Z)-allylic alcohol (7) in 93.3% yield and 99% geometrical purity.[3]
Step 2: Sharpless Asymmetric Epoxidation
-
The olefinic alcohol (7) is subjected to Sharpless asymmetric epoxidation using L-(+)-diisopropyl tartrate as the chiral auxiliary. This reaction produces the chiral epoxide (2S,3R)-3a with high enantioselectivity (initial 92.0% e.e.).[3]
-
The optical purity of (2S,3R)-3a is enhanced to >99% through repeated recrystallization from n-hexane.[3]
Step 3: Coupling and Final Product Formation
-
The purified epoxide (2S,3R)-3a is converted to its corresponding tosylate (3b).
-
The tosylate (3b) is then treated with lithium di[(Z)-heptenyl]cuprate in tetrahydrofuran (THF). This cuprate reagent introduces the remaining carbon chain.
-
The final product, (9S,10R)-cis-9,10-Epoxy-(Z)-6-henicosene (2), is obtained. The overall yield from undecyl bromide is reported as 14.0%.[3]
Synthesis of the (9R,10S) Enantiomer
The synthesis of the natural (9R,10S) enantiomer follows the same pathway, with a critical modification in the Sharpless epoxidation step.
-
Steps 1 and 3 are identical to the (9S,10R) synthesis.
-
In Step 2, D-(-)-diisopropyl tartrate is used as the chiral auxiliary instead of its L-(+) counterpart. This directs the epoxidation to form the (2R,3S)-3a intermediate, which ultimately yields the (9R,10S)-2 final product. The overall yield is comparable at 14.1%.[3]
Quantitative Synthesis Data
The following table summarizes the reported yields and optical purities for key steps in the synthesis of the enantiomers of this compound.
| Step / Product | Yield / Purity | Notes | Reference(s) |
| Undec-2-yn-1-ol (6) | 88.5% Yield | From 1-bromoundecane | [3] |
| (Z)-tetradecen-1-ol (7) | 93.3% Yield | Hydrogenation of (6) | [3] |
| 99% Geometrical Purity | As determined by GLC | [3] | |
| (2S,3R)-3a (crude) | 83.8% Yield | Asymmetric epoxidation of (7) | [3] |
| 92.0% e.e. | Determined by HPLC of its (R)-MTPA ester | [3] | |
| (2S,3R)-3a (recrystallized) | >99% Optical Purity | After recrystallization from n-hexane | [3] |
| (9S,10R)-2 (Overall) | 14.0% Yield | Overall yield from undecyl bromide (5 steps) | [3] |
| (9R,10S)-2 (Overall) | 14.1% Yield | Overall yield from undecyl bromide (5 steps) | [3] |
Visualized Workflows and Signaling Pathways
Synthetic Workflow
The logical flow of the stereoselective synthesis is depicted below. This diagram illustrates the progression from starting materials to the final enantiomerically pure pheromone.
Pheromone Signaling Pathway
Upon reaching the male moth's antenna, the pheromone molecule initiates a signal transduction cascade within the olfactory receptor neurons (ORNs). While both ionotropic and metabotropic mechanisms exist in insects, a prominent pathway for moth pheromone detection involves a G-protein coupled process.[1][3][7] This cascade rapidly converts the chemical signal into an electrical one, leading to a behavioral response.
References
- 1. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. slunik.slu.se [slunik.slu.se]
- 3. Frontiers | Pheromone Transduction in Moths [frontiersin.org]
- 4. enlivenarchive.org [enlivenarchive.org]
- 5. Mosaic Evolution of Molecular Pathways for Sex Pheromone Communication in a Butterfly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Model of the Insect Pheromone Transduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of cis-9,10-Epoxy-(Z)-6-henicosene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the biological activity of cis-9,10-Epoxy-(Z)-6-henicosene, a significant semiochemical in the insect world. Primarily functioning as a sex pheromone component in several moth species, this document collates available data on its identification, biological role, and the methodologies employed for its study. While specific quantitative bioactivity data for this compound is not extensively available in the public domain, this guide furnishes detailed experimental protocols for relevant bioassays and outlines the generally accepted signaling pathways involved in moth pheromone perception. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.
Introduction
This compound is a naturally occurring long-chain epoxyalkene that plays a crucial role in the chemical communication of several lepidopteran species. It has been identified as a key component of the female-emitted sex pheromone blend in moths belonging to the families Erebidae, Geometridae, and Noctuidae. The presence and specific ratio of this compound, often in concert with other semiochemicals, are critical for mate recognition and the initiation of courtship behaviors in males. Understanding the biological activity of this compound is therefore of significant interest for the development of species-specific and environmentally benign pest management strategies, such as mating disruption and targeted trapping.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₁H₄₀O |
| Molecular Weight | 308.55 g/mol |
| IUPAC Name | 2-((Z)-pent-2-en-1-yl)-3-undecyloxirane |
| CAS Number | Not available |
| Appearance | Waxy solid or viscous liquid (predicted) |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents; insoluble in water (predicted) |
Table 1: Physicochemical Properties of this compound.
Biological Activity and Known Species
This compound has been identified as a sex pheromone component in the following moth species. While its role as an attractant is established, specific quantitative data on its bioactivity, such as electroantennogram (EAG) dose-responses or field capture rates for the pure compound, are not extensively detailed in the available literature.
| Family | Species | Role | Citation |
| Erebidae | Phragmatobia fuliginosa (Ruby Tiger Moth) | Attractant | [1] |
| Geometridae | Caustoloma flavicaria | Attractant | [2] |
| Noctuidae | Oraesia excavata | Major sex pheromone component | [3] |
Table 2: Moth species known to utilize this compound as a sex pheromone component. In Oraesia excavata, this compound is the major component of the female sex pheromone blend, and its activity is significantly enhanced when combined with a minor component, cis-9,10-epoxy-(Z,Z)-3,6-heneicosadiene[3].
Experimental Protocols
The study of insect pheromones involves a combination of electrophysiological and behavioral assays. The following sections provide detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
Electroantennography (EAG)
Electroantennography is a technique used to measure the summed electrical response of an insect's antenna to a volatile stimulus. It is a primary tool for screening compounds for olfactory activity.
4.1.1. Materials
-
Male moths (e.g., Phragmatobia fuliginosa)
-
Dissecting microscope
-
Fine scissors and forceps
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Electrode holder
-
Saline solution (e.g., Kaissling's saline)
-
Amplifier and data acquisition system
-
Purified air source
-
Stimulus delivery system (e.g., Pasteur pipette with filter paper)
-
Synthetic this compound
-
Solvent (e.g., hexane)
4.1.2. Protocol
-
Antenna Preparation: Anesthetize a male moth by cooling. Under a dissecting microscope, carefully excise one antenna at its base. Cut off the distal tip of the antenna to ensure good electrical contact.
-
Mounting: Mount the antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed in contact with the distal, cut end of the antenna, while the reference electrode is inserted into the basal part of the antenna or the head capsule.
-
Signal Amplification: Connect the electrodes to a high-impedance amplifier. The signal is then digitized and recorded using a data acquisition system.
-
Stimulus Preparation: Prepare serial dilutions of synthetic this compound in a suitable solvent (e.g., hexane) on filter paper strips. A solvent blank should be used as a control.
-
Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. The stimulus is delivered by puffing air through a Pasteur pipette containing the pheromone-laden filter paper into the main airstream.
-
Data Analysis: The amplitude of the negative voltage deflection (EAG response) is measured for each stimulus. Dose-response curves can be generated by plotting the EAG amplitude against the logarithm of the stimulus concentration.
Single-Sensillum Recording (SSR)
Single-sensillum recording allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs), providing a much higher resolution of neural activity than EAG.
4.2.1. Materials
-
Same as for EAG, with the addition of:
-
Tungsten microelectrodes
-
Vibration isolation table
4.2.2. Protocol
-
Insect Preparation: Immobilize the moth on a platform using wax or a custom holder, with one antenna stabilized.
-
Electrode Placement: Under high magnification, a sharp tungsten recording electrode is carefully inserted into the base of a single sensillum (e.g., a long trichoid sensillum, which typically houses pheromone-sensitive neurons). The reference electrode is inserted into the antenna or another part of the body.
-
Recording: The electrical activity of the OSNs within the sensillum is recorded. Spikes (action potentials) are amplified, filtered, and counted.
-
Stimulation: Stimuli are delivered as in the EAG protocol.
-
Data Analysis: The firing rate of the neuron (spikes per second) is calculated before, during, and after stimulus presentation. The response is typically quantified as the increase in firing rate above the spontaneous activity.
Wind Tunnel Bioassay
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne stimuli in a controlled environment that mimics natural conditions.
4.3.1. Materials
-
Wind tunnel with controlled airflow, temperature, and light
-
Video recording equipment
-
Pheromone dispenser (e.g., rubber septum)
-
Male moths
-
Release cage
4.3.2. Protocol
-
Acclimatization: Place male moths in the wind tunnel for a period to acclimate to the conditions.
-
Pheromone Source: A dispenser loaded with a known amount of synthetic this compound is placed at the upwind end of the tunnel.
-
Moth Release: Individual male moths are released from a cage at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moth is recorded and scored for a set period. Key behaviors to observe include:
-
Activation: Initiation of wing fanning and taking flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Zig-zagging flight: Characteristic casting behavior while navigating the pheromone plume.
-
Source contact: Landing on or near the pheromone dispenser.
-
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone concentrations or blends.
Signaling Pathway
The perception of this compound in male moths is believed to follow the general olfactory signaling pathway described for lepidopteran pheromones.
References
The Enigmatic Pheromone: A Technical Guide to the Natural Occurrence of cis-9,10-Epoxy-(Z)-6-henicosene in the Insect World
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, signaling, and analysis of the insect sex pheromone, cis-9,10-Epoxy-(Z)-6-henicosene. This C21 epoxyalkene plays a crucial role in the chemical communication of specific moth species, offering a unique target for the development of novel pest management strategies and a fascinating subject for neuroethological research.
Natural Occurrence and Quantitative Data
This compound has been identified as a key component of the female-produced sex pheromone in a select number of moth species. The most well-documented instance is in the fruit-piercing moth, Oraesia excavata, a member of the Noctuidae family.
In Oraesia excavata, this compound serves as the major component of the sex pheromone blend, crucial for attracting males for mating. Research has identified a second, minor component in the pheromone gland extracts, cis-9,10-epoxy-(Z,Z)-3,6-heneicosadiene. The ratio of these two components is critical for eliciting the full behavioral response in males.
| Insect Species | Family | Compound | Role | Relative Abundance (%) | Absolute Quantity (ng/female) | Reference |
| Oraesia excavata | Noctuidae | This compound | Major sex pheromone component | 86 | Data not available | Ohmasa et al., 1991 |
| Oraesia excavata | Noctuidae | cis-9,10-epoxy-(Z,Z)-3,6-heneicosadiene | Minor sex pheromone component | 14 | Data not available | Ohmasa et al., 1991 |
| Caustoloma flavicaria | Geometridae | This compound | Pheromone | Data not available | Data not available | The Pherobase |
Biosynthesis and Signaling
Putative Biosynthetic Pathway
The biosynthesis of epoxyalkene pheromones, classified as Type II pheromones, in moths is understood to originate from fatty acid metabolism. While the specific enzymatic steps for this compound in Oraesia excavata have not been elucidated, a putative pathway can be proposed based on studies of related compounds in other moth species.
The pathway likely begins with a common fatty acid precursor, such as oleic acid (18:1). A series of desaturation and chain elongation steps would then generate the C21 polyunsaturated fatty acid backbone. The final and characteristic step is the epoxidation of the double bond at the C9-C10 position. This epoxidation is a highly specific enzymatic reaction that confers the final structure and biological activity to the pheromone molecule.
Pheromone Signaling Pathway
The perception of this compound by the male moth initiates a cascade of events within the antenna, leading to a behavioral response. This signaling pathway involves several key proteins and neuronal structures.
The process begins with the pheromone molecule entering the pores of the male's antennal sensilla. Inside the sensillum lymph, the hydrophobic pheromone molecule is bound by a Pheromone Binding Protein (PBP). This complex then transports the pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN). The pheromone-PBP complex interacts with a specific Olfactory Receptor (OR), which is a seven-transmembrane domain protein. This interaction triggers a conformational change in the OR, leading to the opening of an ion channel and the depolarization of the ORN. The resulting action potential is then transmitted to the antennal lobe of the brain, where the information is processed, ultimately leading to the male's upwind flight towards the female.
Experimental Protocols
Pheromone Gland Extraction
This protocol describes a standard method for extracting sex pheromones from the abdominal glands of female moths.
Materials:
-
Virgin female moths (2-3 days old)
-
Fine dissection scissors and forceps
-
Glass vials with Teflon-lined caps
-
Hexane (HPLC grade)
-
Internal standard solution (e.g., a C22 alkane at a known concentration in hexane)
-
Microsyringes
-
Vortex mixer
-
Nitrogen gas supply with a gentle stream evaporator
Procedure:
-
During the peak calling period of the female moths (typically in the scotophase), carefully excise the terminal abdominal segments containing the pheromone gland using fine dissection scissors.
-
Immediately place the excised gland into a glass vial containing a known volume of hexane (e.g., 100 µL).
-
Add a precise amount of the internal standard solution to the vial. The amount should be comparable to the expected pheromone titer.
-
Gently crush the gland tissue with a clean glass rod to facilitate extraction.
-
Vortex the vial for 1-2 minutes.
-
Allow the tissue debris to settle, or centrifuge briefly at a low speed.
-
Carefully transfer the hexane extract to a clean vial.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary, but care should be taken to avoid complete evaporation of the solvent.
-
Store the extract at -20°C until analysis.
Identification and Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying and quantifying insect pheromones.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes. This program should be optimized for the specific compounds of interest.
-
Injector: Splitless mode is often used for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Procedure:
-
Identification:
-
Inject an aliquot of the pheromone gland extract into the GC-MS.
-
Compare the mass spectrum of the peak corresponding to the pheromone with a library of known spectra (e.g., NIST).
-
Confirm the identification by comparing the retention time and mass spectrum with that of a synthetic standard of this compound.
-
-
Quantification:
-
Prepare a series of calibration standards containing known concentrations of the synthetic pheromone and the internal standard.
-
Analyze the calibration standards by GC-MS in SIM mode, monitoring characteristic ions for both the pheromone and the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of the pheromone to the peak area of the internal standard against the concentration of the pheromone.
-
Analyze the pheromone gland extract in SIM mode.
-
Calculate the concentration of the pheromone in the extract using the calibration curve and the peak area ratio from the sample.
-
The absolute quantity of the pheromone per female can then be determined based on the initial extraction volume and the number of glands extracted.
-
Conclusion
This compound represents a fascinating and potent semiochemical in the world of insects. Understanding its natural occurrence, biosynthesis, and the mechanisms by which it is perceived provides a solid foundation for both fundamental research in chemical ecology and the applied development of environmentally benign pest management strategies. The detailed protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools and knowledge to further investigate this and other vital insect pheromones. Future research focused on the absolute quantification of this pheromone in its natural producers and the elucidation of its specific biosynthetic and signaling pathways will undoubtedly open new avenues for innovation in entomology and drug development.
References
The Biosynthetic Pathway of cis-9,10-Epoxy-(Z)-6-henicosene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of cis-9,10-Epoxy-(Z)-6-henicosene, a crucial semiochemical in insect communication. While the complete enzymatic cascade for this specific compound is an active area of research, this document outlines a putative pathway based on established principles of insect pheromone biosynthesis, particularly in Lepidoptera. The guide details the key enzymatic steps, from the initiation with primary metabolites to the final epoxidation, and presents the common experimental methodologies employed to elucidate such pathways. This information is critical for researchers in chemical ecology, biochemistry, and for professionals in drug development aiming to create novel and specific pest management strategies.
Introduction to Insect Pheromone Biosynthesis
Insect pheromones are vital for a range of behaviors, including mating, aggregation, and trail-following. The majority of moth sex pheromones, including this compound, are derived from fatty acid metabolism. The biosynthesis of these long-chain unsaturated and functionalized hydrocarbons is a multi-step process involving a suite of specialized enzymes. Understanding these pathways is paramount for the development of species-specific and environmentally benign pest control methods that disrupt insect communication.
This compound has been identified as a pheromone component in several moth species, including the ruby tiger moth (Phragmatobia fuliginosa) and the painted apple moth (Teia anartoides). Its biosynthesis is believed to follow the canonical pathway of Type I lepidopteran pheromones, which involves fatty acid synthesis, chain elongation, desaturation, and functional group modification.
The Putative Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound initiates from the primary metabolite acetyl-CoA and proceeds through a series of enzymatic modifications to yield the final 21-carbon epoxyalkene.
Caption: Putative biosynthetic pathway of this compound.
Step 1: De Novo Fatty Acid Synthesis
The pathway begins with the de novo synthesis of a saturated fatty acid, typically palmitoyl-CoA (C16), from acetyl-CoA units. This process is catalyzed by the multi-enzyme complex, Fatty Acid Synthase (FAS) .
Step 2: Chain Elongation
The C16 acyl chain is then extended to a C21 chain through the action of Elongases (ELO) . This is a multi-step process, likely involving several elongation cycles to add two-carbon units from malonyl-CoA.
Step 3: Desaturation
A double bond is introduced at the 6th position of the C21 acyl chain by a specific Δ6-Desaturase (DES) . This enzymatic step is crucial for creating the (Z)-6-heneicosenoyl-CoA precursor. The stereospecificity of the desaturase determines the geometry of the double bond.
Step 4: Reduction and Decarboxylation
The heneicosenoyl-CoA is then likely reduced to the corresponding aldehyde, (Z)-6-heneicosenal, by a Fatty Acyl-CoA Reductase (FAR) . Subsequent removal of the carbonyl carbon to form the alkene, (Z)-6-heneicosene, is a step that can be catalyzed by a decarbonylase , although the exact mechanism in this pathway is yet to be fully elucidated. In some insect pheromone pathways, the hydrocarbon is formed directly from the fatty acyl-CoA.
Step 5: Epoxidation
The final step is the formation of the epoxide ring at the 9,10-position of (Z)-6-heneicosene. This reaction is catalyzed by a Cytochrome P450 monooxygenase (CYP450) , which acts as an epoxidase. The stereochemistry of the resulting epoxide (cis configuration) is determined by the specific CYP450 enzyme involved.
Key Enzyme Families in the Biosynthetic Pathway
The biosynthesis of this compound relies on several key enzyme families that are conserved across many insect species for pheromone production.
-
Fatty Acid Synthases (FAS): These are large, multifunctional enzymes responsible for the synthesis of saturated fatty acids from acetyl-CoA and malonyl-CoA.
-
Elongases (ELO): These membrane-bound enzymes are responsible for extending the carbon chain of fatty acids. Different elongases exhibit specificity for substrates of varying chain lengths.
-
Desaturases (DES): These enzymes introduce double bonds at specific positions in the fatty acyl chain. The position and geometry (Z or E) of the double bond are determined by the specific desaturase.
-
Fatty Acyl-CoA Reductases (FAR): This family of enzymes catalyzes the reduction of fatty acyl-CoAs to their corresponding fatty alcohols or aldehydes.
-
Cytochrome P450 Monooxygenases (CYP450): This is a large and diverse superfamily of enzymes. In pheromone biosynthesis, they are often involved in the final functionalization steps, such as epoxidation, hydroxylation, or oxidation.
Quantitative Data
While specific quantitative data for the enzymes in the this compound biosynthetic pathway are not yet available, the following table illustrates the type of data that would be collected to characterize the key enzymes.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/mg/min) | Optimal pH | Optimal Temperature (°C) |
| Putative Δ6-Desaturase | Heneicosanoyl-CoA | - | - | - | - | - |
| Putative CYP450 Epoxidase | (Z)-6-Heneicosene | - | - | - | - | - |
Data in this table is hypothetical and serves as a template for future experimental findings.
Experimental Protocols
The elucidation of a biosynthetic pathway like that of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification of Candidate Genes via Transcriptome Analysis
A common first step is to identify the genes encoding the biosynthetic enzymes by analyzing the transcriptome of the pheromone gland.
Caption: Experimental workflow for transcriptome analysis of insect pheromone glands.
Protocol:
-
Pheromone Gland Dissection: Pheromone glands are dissected from female moths during their peak pheromone production period.
-
RNA Extraction: Total RNA is extracted from the dissected glands using a suitable kit or protocol (e.g., TRIzol method).
-
cDNA Library Construction and Sequencing: The extracted RNA is used to construct a cDNA library, which is then sequenced using a next-generation sequencing platform (e.g., Illumina).
-
Transcriptome Assembly and Annotation: The sequencing reads are assembled into contigs, and these are annotated by comparing them to known gene databases to identify putative FAS, ELO, DES, FAR, and CYP450 genes.
-
Differential Expression Analysis: The expression levels of the candidate genes in the pheromone gland are compared to other tissues to identify gland-specific or highly upregulated genes.
Functional Characterization of Candidate Enzymes
Candidate genes identified through transcriptome analysis are then functionally characterized to confirm their role in the biosynthetic pathway.
Caption: Workflow for the functional characterization of a candidate biosynthetic enzyme.
Protocol for a Desaturase:
-
Cloning: The full-length open reading frame of a candidate desaturase gene is amplified by PCR and cloned into a suitable expression vector (e.g., a yeast expression vector).
-
Heterologous Expression: The expression vector is transformed into a host organism that does not produce the target fatty acid, such as the yeast Saccharomyces cerevisiae.
-
Substrate Feeding: The yeast culture is supplemented with the putative fatty acid precursor (e.g., heneicosanoic acid).
-
Lipid Extraction and Analysis: After a period of incubation, the fatty acids are extracted from the yeast cells, derivatized (e.g., to methyl esters), and analyzed by gas chromatography-mass spectrometry (GC-MS) to detect the presence of the desaturated product.
Protocol for a Cytochrome P450 Epoxidase:
-
Cloning and Expression: The candidate CYP450 gene is cloned and expressed, often in an insect cell line (e.g., Sf9 cells) using a baculovirus expression system, along with its redox partner, cytochrome P450 reductase.
-
Microsome Preparation: Microsomal fractions containing the expressed enzyme are prepared from the cultured cells.
-
Enzyme Assay: The microsomal preparation is incubated with the putative substrate (e.g., (Z)-6-heneicosene) in the presence of NADPH.
-
Product Extraction and Analysis: The reaction products are extracted and analyzed by GC-MS to identify the epoxidized product. Chiral chromatography can be used to determine the stereochemistry of the epoxide.
In Vivo Studies with Labeled Precursors
Stable isotope-labeled precursors can be used to trace the biosynthetic pathway within the living insect.
Protocol:
-
Synthesis of Labeled Precursor: A potential precursor in the pathway (e.g., deuterated or 13C-labeled palmitic acid) is chemically synthesized.
-
Application to the Insect: The labeled precursor is topically applied to the pheromone gland or injected into the insect.
-
Pheromone Extraction and Analysis: After a suitable incubation period, the pheromone is extracted from the gland and analyzed by GC-MS. The incorporation of the stable isotope into the final pheromone product confirms its role as a precursor in the pathway.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a robust framework for understanding the production of this important insect semiochemical. While the general steps are well-supported by extensive research on lepidopteran pheromone biosynthesis, the specific enzymes involved in Teia anartoides and Phragmatobia fuliginosa remain to be definitively identified and characterized.
Future research should focus on:
-
Transcriptome sequencing of the pheromone glands of T. anartoides and P. fuliginosa to identify candidate genes.
-
Functional characterization of the identified desaturases, elongases, reductases, and cytochrome P450s to confirm their roles in the pathway.
-
Quantitative analysis of enzyme kinetics and substrate specificities to build a complete biochemical model of the pathway.
A thorough understanding of this biosynthetic pathway will not only advance our fundamental knowledge of insect chemical communication but also provide novel targets for the development of highly specific and sustainable pest management strategies.
An In-depth Technical Guide on the Stereochemistry and Significance of cis-9,10-Epoxy-(Z)-6-henicosene
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-9,10-Epoxy-(Z)-6-henicosene is a vital semiochemical, acting as a sex pheromone component in several species of Lepidoptera, most notably the ruby tiger moth, Phragmatobia fuliginosa. The precise stereochemistry of the epoxide ring is paramount to its biological activity, dictating the molecule's efficacy in eliciting a behavioral response in male moths. This technical guide delves into the critical aspects of the stereochemistry of this compound, detailing its enantioselective synthesis, methods for stereochemical determination, and the profound impact of its chirality on its role as a chemical messenger. Furthermore, this document outlines the current understanding of the signaling pathways involved in the perception of this pheromone, offering insights for researchers in chemical ecology, organic synthesis, and the development of novel pest management strategies.
Stereochemistry of this compound
The structure of this compound features two chiral centers at the C9 and C10 positions of the epoxide ring. This gives rise to two possible enantiomers: (9S,10R)-cis-9,10-Epoxy-(Z)-6-henicosene and (9R,10S)-cis-9,10-Epoxy-(Z)-6-henicosene. The spatial arrangement of the atoms at these centers is crucial for the molecule's interaction with the specific olfactory receptors in the male moth's antennae.
Quantitative Stereochemical Data
The enantioselective synthesis of both enantiomers has been achieved, allowing for the determination of their specific optical rotations and enantiomeric excess. The following table summarizes the key quantitative data for the stereoisomers of this compound.
| Stereoisomer | Specific Rotation ([(\alpha)]D) | Enantiomeric Excess (% ee) | Method of Determination |
| (9S,10R)-cis-9,10-Epoxy-(Z)-6-henicosene | +9.4° (CHCl3) | >99% | HPLC analysis of (R)-MTPA ester |
| (9R,10S)-cis-9,10-Epoxy-(Z)-6-henicosene | -9.1° (CHCl3) | >99% | HPLC analysis of (R)-MTPA ester |
Data sourced from the synthesis by Mori and Ebata.
Experimental Protocols
The definitive assignment of stereochemistry and the investigation of the biological activity of each enantiomer rely on their unambiguous synthesis. The Sharpless asymmetric epoxidation is a cornerstone of this process.
Enantioselective Synthesis of (9S,10R)- and (9R,10S)-cis-9,10-Epoxy-(Z)-6-henicosene
The synthesis of both enantiomers of (Z)-cis-9,10-epoxy-6-heneicosene has been reported, with the Sharpless asymmetric epoxidation serving as the pivotal step for establishing the stereochemistry of the epoxide.[1]
Workflow for the Synthesis of this compound Enantiomers
Caption: A generalized workflow for the enantioselective synthesis of the stereoisomers of this compound.
Detailed Protocol for Sharpless Asymmetric Epoxidation of (Z)-tetradecen-1-ol:
This protocol is a representative procedure based on established Sharpless epoxidation methodologies and should be adapted and optimized for specific laboratory conditions.
-
Catalyst Preparation: To a solution of titanium(IV) isopropoxide (Ti(OiPr)4) in dry dichloromethane (CH2Cl2) at -20 °C under an inert atmosphere, add L-(+)-diisopropyl tartrate (for the (9S,10R)-enantiomer) or D-(-)-diisopropyl tartrate (for the (9R,10S)-enantiomer).
-
Substrate Addition: To the catalyst mixture, add a solution of (Z)-tetradecen-1-ol in CH2Cl2.
-
Epoxidation: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a solution of ferrous sulfate and citric acid in water. Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding optically active 2,3-epoxy alcohol.
Determination of Enantiomeric Excess
The enantiomeric excess (% ee) of the synthesized epoxy alcohols is a critical measure of the success of the asymmetric synthesis. A common method involves the derivatization of the epoxy alcohol with a chiral resolving agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), followed by analysis using High-Performance Liquid Chromatography (HPLC). The two diastereomeric esters formed will have different retention times, and the ratio of their peak areas can be used to calculate the % ee.
Workflow for Enantiomeric Excess Determination
Caption: A typical workflow for determining the enantiomeric excess of chiral epoxy alcohols.
Significance as a Sex Pheromone
This compound is a key component of the female-produced sex pheromone of the ruby tiger moth, Phragmatobia fuliginosa.[1] The stereochemistry of the epoxide is critical for its biological activity. In many moth species, only one enantiomer is biologically active, while the other can be inactive or even inhibitory.
Biological Activity of Enantiomers
Pheromone Perception and Signaling Pathway
The detection of pheromones in insects is a highly sensitive and specific process that occurs in specialized olfactory sensory neurons housed in sensilla on the antennae. The current understanding of the signaling pathway for lepidopteran sex pheromones involves a series of molecular events.
Proposed Signaling Pathway for Lepidopteran Sex Pheromones
References
Unveiling the Ecological Significance of cis-9,10-Epoxy-(Z)-6-henicosene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the initial studies on the ecological role of the semiochemical cis-9,10-Epoxy-(Z)-6-henicosene. This compound has been identified as a critical component of the sex pheromone blend of several moth species, playing a vital role in their chemical communication and reproductive behavior. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological and experimental processes.
Core Function: A Key to Lepidopteran Reproduction
Initial research has firmly established this compound as a potent sex pheromone component in various moth species. Its primary ecological function is to mediate long-range attraction of male moths to conspecific females for the purpose of mating. The specificity of this chemical signal is often determined by its presence in a precise blend with other compounds, as well as the chirality of the molecule.
Identified Species and Ecological Role:
| Species | Family | Ecological Role |
| Oraesia excavata (Fruit-Piercing Moth) | Noctuidae | Major component of the female-produced sex pheromone. |
| Caustoloma flavicaria | Geometridae | Attractant for males. |
| Phragmatobia fuliginosa (Ruby Tiger Moth) | Erebidae | Component of the female sex pheromone. |
| Teia anartoides (Painted Apple Moth) | Lymantriidae | The (9R,10S)-enantiomer is produced by females. |
Quantitative Analysis of Pheromonal Activity
The biological activity of this compound has been quantified through various laboratory and field studies. A key finding is its role as the major component of the sex pheromone of the fruit-piercing moth, Oraesia excavata.
In Oraesia excavata, this epoxide works in concert with a minor component, cis-9,10-epoxy-(Z,Z)-3,6-heneicosadiene. The precise ratio of these two compounds is crucial for eliciting the full range of precopulatory behaviors in males. While the major component alone shows some activity, the natural blend is significantly more effective.
Pheromone Blend Composition in Oraesia excavata
| Component | Chemical Name | Ratio |
| Major Component | This compound | 86% |
| Minor Component | cis-9,10-epoxy-(Z,Z)-3,6-heneicosadiene | 14% |
Further quantitative data from dose-response bioassays, such as electroantennography (EAG) and field trapping studies, are still under investigation for this and other species.
Experimental Protocols
The study of this compound's ecological role involves a combination of chemical synthesis, and various bioassays to determine its behavioral and physiological effects on target insects.
Synthesis
The primary method for the synthesis of this compound, particularly for obtaining specific enantiomers, is the Sharpless asymmetric epoxidation . This method allows for the stereoselective creation of the epoxide ring, which is often critical for its biological activity.
Bioassay Methodologies
1. Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a crucial tool for screening potential pheromone components and determining which compounds are detected by the insect's olfactory system.
Detailed Protocol for EAG:
-
Insect Preparation: An adult male moth is restrained, often in a pipette tip, with its head and antennae exposed.
-
Electrode Placement: A reference electrode (glass capillary filled with saline solution) is inserted into the insect's head or eye. The recording electrode is placed in contact with the distal end of the antenna.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound (dissolved in a solvent like hexane) is injected into the airstream.
-
Data Recording: The voltage difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulus delivery indicates an olfactory response.
-
Dose-Response: A range of concentrations of the synthetic compound is tested to determine the dose-response relationship.
2. Wind Tunnel Bioassay
Wind tunnels provide a semi-natural environment to study the flight behavior of insects in response to a pheromone plume. This assay is critical for confirming the behavioral activity of a synthetic pheromone.
Detailed Protocol for Wind Tunnel Bioassay:
-
Tunnel Setup: A wind tunnel with controlled airflow (typically 20-30 cm/s), temperature, humidity, and light conditions is used.
-
Pheromone Source: A specific dose of the synthetic pheromone is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel.
-
Insect Release: Male moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moths is recorded and scored for key actions such as taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.
-
Data Analysis: The percentage of moths exhibiting each behavior at different pheromone concentrations is calculated to assess the attractiveness and efficacy of the compound.
3. Field Trapping Studies
Field trapping experiments are the ultimate test of a synthetic pheromone's effectiveness under natural conditions.
Detailed Protocol for Field Trapping:
-
Trap and Lure Preparation: Traps (e.g., delta or funnel traps) are baited with lures (e.g., rubber septa) impregnated with different doses of the synthetic pheromone. Control traps are baited with the solvent alone.
-
Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability.
-
Trap Monitoring: Traps are checked at regular intervals, and the number of captured male moths in each trap is recorded.
-
Data Analysis: The mean trap catch for each treatment is calculated and statistically analyzed to determine the optimal pheromone dose for attraction.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for the study of this compound.
Caption: Simplified pheromone signaling pathway in male moths.
Conclusion and Future Directions
The initial studies on this compound have laid the groundwork for understanding its crucial role in the chemical ecology of several moth species. It is evident that this compound is a key player in their reproductive success. However, to fully harness its potential, for instance in pest management strategies through mating disruption or mass trapping, further research is imperative.
Future investigations should focus on:
-
Dose-Response Studies: Conducting detailed dose-response experiments for Phragmatobia fuliginosa and Caustoloma flavicaria to determine optimal concentrations for attraction.
-
Enantiomer Specificity: Investigating the differential activity of the various stereoisomers of this compound in the target species.
-
Synergists and Inhibitors: Identifying other compounds in the natural pheromone blends that may act as synergists or inhibitors to fine-tune synthetic lures.
-
Neurophysiological Studies: Utilizing techniques like single sensillum recording (SSR) to identify the specific olfactory receptor neurons that detect this compound and understand the neural basis of the behavioral response.
This technical guide serves as a foundational resource for researchers and professionals engaged in the study of insect chemical ecology and the development of novel pest management solutions. The continued exploration of compounds like this compound will undoubtedly lead to more effective and environmentally benign approaches to controlling insect populations.
Methodological & Application
Application Notes and Protocols for Gas Chromatography-Electroantennography (GC-EAD) Detection of (+)-Disparlure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Electroantennography (GC-EAD) is a powerful analytical technique used to identify biologically active volatile compounds from complex mixtures. This method couples the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of an insect's antenna as a biological detector. These application notes provide a detailed protocol for the detection of (+)-disparlure, the sex pheromone of the gypsy moth, Lymantria dispar, a significant forest pest. The methodologies described herein are essential for researchers in chemical ecology, pest management, and drug discovery focusing on insect olfaction.
Data Presentation
Table 1: GC-EAD Response of Lymantria dispar to (+)-Disparlure
| Compound | Dose (ng) | Mean EAD Response (mV) ± SD | Retention Index (DB-5) |
| (+)-Disparlure | 1 | 0.8 ± 0.2 | 1985 |
| 10 | 2.5 ± 0.5 | 1985 | |
| 100 | 5.1 ± 0.8 | 1985 | |
| (-)-Disparlure | 100 | 0.1 ± 0.05 | 1985 |
| Hexane (Control) | - | 0.0 | - |
Note: The data presented in this table are representative examples derived from typical GC-EAD analyses and may vary based on specific experimental conditions.
Experimental Protocols
Insect Preparation
-
Species: Male gypsy moths, Lymantria dispar.
-
Rearing: Moths should be reared from larval stages on an artificial diet in a controlled environment to ensure they are naive to the pheromone.
-
Antenna Excision: Carefully excise an antenna from a male moth at the base of the scape using fine scissors.
-
Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., 0.1 M KCl). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the base.
Sample Preparation
-
Pheromone Gland Extraction: For analysis of natural pheromones, pheromone glands can be excised from female moths and extracted in a small volume of a suitable solvent like hexane.
-
Synthetic Standards: Prepare serial dilutions of synthetic (+)-disparlure in high-purity hexane to create a dose-response curve. A typical concentration range would be from 1 ng/µL to 100 ng/µL.
GC-EAD System Setup
-
Gas Chromatograph (GC): A standard GC equipped with a flame ionization detector (FID) and a split/splitless injector is required.
-
GC Column: A non-polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the pheromone.
-
Effluent Splitting: The column effluent is split, with one part directed to the FID and the other to the EAD. A heated transfer line is used to deliver the effluent to the antenna.
-
Electroantennography (EAD) System: The EAD system consists of a high-impedance DC amplifier to amplify the antennal signal, which is then digitized and recorded simultaneously with the FID signal.
GC-EAD Analysis
-
Injection: Inject 1 µL of the sample into the GC injector port.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
FID Temperature: 300 °C
-
-
Data Acquisition: Record the FID and EAD signals simultaneously. EAD-active compounds will produce a depolarization of the antenna, resulting in a negative voltage peak in the EAD chromatogram that aligns with a peak in the FID chromatogram.
Mandatory Visualizations
Caption: Experimental workflow for GC-EAD analysis of (+)-disparlure.
Caption: Olfactory signaling pathway for (+)-disparlure in Lymantria dispar.
Application Note: Mass Spectrometry Fragmentation Analysis of cis-9,10-Epoxy-(Z)-6-henicosene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of the long-chain unsaturated epoxide, cis-9,10-Epoxy-(Z)-6-henicosene. This compound, and others like it, are of significant interest in fields such as chemical ecology, as they are often components of insect pheromones, and in drug development due to their potential biological activities. Understanding the fragmentation pattern is crucial for the structural elucidation and quantification of this molecule using mass spectrometry. This application note outlines the theoretical fragmentation pathways under electron ionization (EI) and provides a general protocol for gas chromatography-mass spectrometry (GC-MS) analysis.
Introduction
This compound is a C21 long-chain fatty acid derivative containing both an epoxide ring and a carbon-carbon double bond. The structural characterization of such molecules by mass spectrometry presents a unique challenge due to the presence of multiple reactive sites. Electron ionization mass spectrometry (EI-MS) is a powerful tool for this purpose, as it induces reproducible fragmentation patterns that provide structural information. The fragmentation of long-chain epoxides is typically characterized by cleavage at the oxirane ring, which is a key diagnostic feature for determining the position of the epoxide.[1][2] The presence of a double bond further influences the fragmentation, often leading to the formation of resonance-stabilized carbocations.
Predicted Electron Ionization (EI) Fragmentation Pattern
Upon electron ionization, this compound (Molecular Weight: 322.58 g/mol ) is expected to undergo several key fragmentation pathways. The primary and most diagnostic fragmentation is the cleavage of the C-C bond of the epoxide ring. Additionally, fragmentation will be directed by the double bond at the C6 position.
The molecular ion peak ([M]⁺) at m/z 322 is expected to be observed, although it may be of low abundance in EI-MS.[3][4] The principal diagnostic fragments arise from the cleavage of the C9-C10 bond of the epoxide ring. This can occur in two ways, leading to two primary sets of fragment ions.
Pathway 1: Cleavage between C9 and C10 with the charge retained on the C1-C9 fragment.
This pathway results in the formation of an oxygen-containing fragment. The initial cleavage would produce a radical at C10 and a carbocation at C9. This can lead to the formation of a fragment ion at m/z 155 .
Pathway 2: Cleavage between C9 and C10 with the charge retained on the C10-C21 fragment.
This pathway leads to the formation of a hydrocarbon fragment containing the remainder of the alkyl chain. The initial cleavage would produce a radical at C9 and a carbocation at C10. This results in a fragment ion at m/z 167 .
The presence of the double bond at C6 will also influence fragmentation, leading to allylic cleavage, which is a favorable fragmentation pathway for alkenes.[5] This can result in the loss of alkyl radicals. For instance, cleavage at the C4-C5 bond could lead to a resonance-stabilized allylic cation at m/z 97 .
A summary of the predicted major diagnostic ions is presented in Table 1.
Quantitative Data Summary
| Predicted m/z | Proposed Fragment Structure/Origin | Significance |
| 322 | [C₂₁H₄₂O]⁺ (Molecular Ion) | Confirms molecular weight. |
| 155 | [C₁₀H₁₉O]⁺ | Diagnostic for cleavage at the C9 position of the epoxide. |
| 167 | [C₁₂H₂₃]⁺ | Diagnostic for cleavage at the C10 position of the epoxide. |
| 97 | [C₇H₁₃]⁺ | Result of allylic cleavage related to the C6 double bond. |
Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as hexane or dichloromethane.
-
For trace analysis, derivatization may be employed to enhance volatility and produce more characteristic fragments. Common derivatization reagents for epoxides include those that form pentafluorobenzyl (PFB) esters.[6]
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, operated in splitless mode for 1 minute.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
Scan Speed: 2 scans/second.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare the observed fragment ions with the predicted fragmentation pattern in Table 1.
-
Use a mass spectral library (e.g., NIST, Wiley) to aid in identification, though a library spectrum for this specific compound may not be available.
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow
The logical flow of the analytical process is depicted below.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by cleavage of the epoxide ring, yielding diagnostic ions at m/z 155 and 167. The presence of the double bond introduces additional fragmentation pathways, such as allylic cleavage. The provided GC-MS protocol offers a starting point for the analysis of this and similar long-chain unsaturated epoxides. The combination of retention time data and the characteristic mass spectrum allows for the confident identification and structural confirmation of the target molecule.
References
- 1. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Effective Pheromone Lures with cis-9,10-Epoxy-(Z)-6-henicosene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing effective pheromone lures utilizing cis-9,10-Epoxy-(Z)-6-henicosene. This document outlines the known biological context, key experimental protocols, and critical considerations for lure formulation and field deployment, with a primary focus on the ruby tiger moth, Phragmatobia fuliginosa, a known target species.[1]
Biological Significance and Target Species
This compound is a recognized sex pheromone component of the female ruby tiger moth, Phragmatobia fuliginosa (Lepidoptera: Erebidae).[1] Pheromone-based lures are instrumental in monitoring and managing insect populations by attracting target pests to traps. The development of effective lures is critical for integrated pest management (IPM) strategies, enabling early detection, population density estimation, and mating disruption.
Target Species Profile:
| Species | Family | Common Name | Role of this compound |
| Phragmatobia fuliginosa | Erebidae | Ruby Tiger Moth | Sex Pheromone Component |
| Caustoloma flavicaria | Geometridae | - | Attractant |
| Oraesia excavata | Noctuidae | Fruit-piercing moth | Pheromone |
Pheromone Lure Development: Protocols and Considerations
The successful development of a pheromone lure requires a systematic approach, from the synthesis of the active compound to the optimization of its release in a field setting.
Synthesis of this compound
The synthesis of enantiomerically pure pheromones is often crucial for biological activity. For this compound, Sharpless asymmetric epoxidation has been a key step in achieving the desired stereochemistry. Researchers should refer to established chemical synthesis literature for detailed protocols.
Lure Formulation
The formulation of the lure is critical for the controlled and sustained release of the pheromone.
Protocol for Lure Preparation (General):
-
Selection of Dispenser: Common dispensers include rubber septa, polyethylene vials, and hollow fibers. The choice of material will influence the release rate.
-
Loading the Dispenser:
-
Dissolve a precise amount of synthetic this compound in a volatile solvent (e.g., hexane, dichloromethane).
-
Apply the solution to the dispenser.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Determining Optimal Dose: The optimal amount of pheromone per lure needs to be determined empirically through dose-response experiments. A typical starting range for field trials could be from 1 µg to 10 mg per dispenser.
-
Pheromone Blends: In many moth species, a blend of compounds is more attractive than a single component. While this compound is a known component for P. fuliginosa, the optimal blend with other potential synergistic or antagonistic compounds should be investigated. Field trials should compare the attractiveness of the single component against various blend ratios.
Experimental Workflow for Lure Development
Caption: Workflow for developing effective pheromone lures.
Efficacy Testing
Electroantennography (EAG):
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a valuable tool for rapidly screening the activity of different pheromone components and blends.
Protocol for EAG:
-
Antenna Preparation: Excise an antenna from a male P. fuliginosa. Mount the antenna between two electrodes using conductive gel.
-
Stimulus Delivery: Deliver a puff of air carrying a known concentration of the pheromone over the antenna.
-
Data Recording: Record the resulting depolarization of the antennal neurons.
-
Analysis: Compare the amplitude of the EAG responses to different compounds and concentrations to determine relative antennal sensitivity.
Wind Tunnel Bioassays:
Wind tunnels provide a controlled environment to study the behavioral responses of insects to pheromone plumes.
Protocol for Wind Tunnel Assay:
-
Setup: Place a pheromone lure at the upwind end of the wind tunnel.
-
Insect Release: Release male moths at the downwind end.
-
Observation: Record key behaviors such as activation, upwind flight, casting, and source contact.
-
Data Analysis: Quantify the percentage of moths exhibiting each behavior in response to different lure formulations.
Field Trials:
Field trials are the definitive test of a lure's effectiveness.
Protocol for Field Trials:
-
Trap Selection: Choose a suitable trap design. Common types for moths include delta traps, wing traps, and bucket traps.[2][3][4][5] The trap color can also influence capture rates.[5]
-
Experimental Design:
-
Use a randomized complete block design to minimize the effects of habitat variation.
-
Include unbaited traps as negative controls.
-
Space traps sufficiently far apart (e.g., >20 meters) to avoid interference.
-
-
Lure Deployment: Place the formulated lures inside the traps.
-
Data Collection: Regularly check the traps and record the number of captured target insects.
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the mean trap catches for different lure treatments.
Quantitative Data from a Hypothetical Field Trial:
| Lure Treatment | Mean No. of P. fuliginosa Males Captured/Trap/Week (± SE) |
| Unbaited Control | 0.5 ± 0.2 |
| 10 µg this compound | 8.2 ± 1.5 |
| 100 µg this compound | 15.7 ± 2.1 |
| 1 mg this compound | 12.3 ± 1.8 |
| 100 µg Blend (9:1 ratio with synergist X) | 25.4 ± 3.5 |
Note: This is hypothetical data for illustrative purposes.
Pheromone Signaling Pathway in Moths
Understanding the molecular mechanisms of pheromone perception can aid in the design of more effective lures and novel control strategies. In moths, pheromone detection is a multi-step process.[6][7][8]
Pheromone Perception Signaling Pathway
References
- 1. Pheromones and Semiochemicals of genus, Phragmatobia (Lepidoptera: Erebidae) [pherobase.com]
- 2. canr.msu.edu [canr.msu.edu]
- 3. agritrop.cirad.fr [agritrop.cirad.fr]
- 4. researchgate.net [researchgate.net]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Pheromone transduction in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for cis-9,10-Epoxy-(Z)-6-henicosene in Integrated Pest Management
Subject: Application of cis-9,10-Epoxy-(Z)-6-henicosene for the monitoring and management of the fruit-piercing moth, Oraesia excavata.
Introduction
This compound has been identified as the major component of the female-produced sex pheromone of the fruit-piercing moth, Oraesia excavata (Butler), a significant pest of various fruit crops.[1] This semiochemical plays a crucial role in the reproductive behavior of the species, making it a valuable tool for integrated pest management (IPM) programs. When used in conjunction with a minor component, cis-9,10-epoxy-(Z,Z)-3,6-heneicosadiene, it can effectively attract male moths, enabling monitoring of populations and potentially mating disruption.[1] These application notes provide detailed protocols for the use of this compound in research and field applications.
Pheromone Composition of Oraesia excavata
The sex pheromone of Oraesia excavata is a blend of two identified components. For optimal attraction and elicitation of pre-copulatory behaviors in males, it is recommended to use a blend that mimics the natural ratio.[1]
| Component | Type | Natural Ratio (%) | Function |
| This compound | Major | 86 | Elicits orientation flight and clasper extension in males.[1] |
| cis-9,10-epoxy-(Z,Z)-3,6-heneicosadiene | Minor | 14 | Synergist, enhances the activity of the major component.[1] |
Experimental Protocols
This protocol outlines the procedure for measuring the electrical response of male Oraesia excavata antennae to this compound and its blend. EAG is a fundamental technique to confirm the biological activity of pheromone components.
Materials:
-
Adult male Oraesia excavata moths (2-3 days old)
-
This compound (synthetic)
-
cis-9,10-epoxy-(Z,Z)-3,6-heneicosadiene (synthetic)
-
Hexane (GC grade)
-
Micropipettes
-
Filter paper strips (1 cm x 2 cm)
-
Pasteur pipettes
-
Pressurized purified air source
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
-
Modeling clay or wax
Procedure:
-
Preparation of Pheromone Dilutions:
-
Prepare serial dilutions of the synthetic pheromone components in hexane (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).
-
Prepare a blend mimicking the natural ratio (86:14) at various concentrations.
-
Use hexane as a negative control.
-
-
Antennal Preparation:
-
Immobilize a male moth using a chilled container or brief CO2 anesthesia.
-
Carefully excise one antenna at the base using fine scissors under a dissecting microscope.
-
Mount the excised antenna between two electrodes using conductive gel. The indifferent electrode is inserted into the base of the antenna, and the recording electrode is connected to the distal end (a small tip of the antenna may be removed to ensure good contact).
-
-
Stimulus Delivery:
-
Apply 10 µL of a pheromone dilution onto a filter paper strip and allow the solvent to evaporate for 30 seconds.
-
Insert the filter paper into a Pasteur pipette connected to the purified air source.
-
Position the tip of the Pasteur pipette approximately 1 cm from the mounted antenna.
-
Deliver a puff of air (e.g., 0.5 seconds) through the pipette to carry the pheromone molecules over the antenna.
-
-
Data Recording and Analysis:
-
Record the resulting electrical potential (depolarization) from the antenna using the EAG software.
-
Allow a sufficient interval between stimulations (e.g., 30-60 seconds) for the antenna to recover.
-
Present the different concentrations in a randomized order to avoid adaptation effects.
-
Measure the peak amplitude of the EAG response for each stimulus.
-
Normalize the responses by subtracting the response to the hexane control.
-
Generate a dose-response curve by plotting the normalized EAG response against the logarithm of the pheromone concentration.
-
This protocol is designed to evaluate the behavioral responses of male Oraesia excavata to pheromone sources in a controlled environment that simulates natural conditions.
Materials:
-
Wind tunnel (e.g., 2m long x 0.6m wide x 0.6m high) with controlled airflow (e.g., 20-30 cm/s), temperature, and humidity.
-
Red light source for illumination during the scotophase.
-
Pheromone dispensers (e.g., rubber septa, filter paper).
-
Synthetic pheromone blend (86:14 ratio).
-
Release cages for male moths.
-
Video recording equipment.
Procedure:
-
Preparation of Pheromone Source:
-
Load rubber septa or filter paper with different doses of the pheromone blend (e.g., 1, 10, 100, 1000 µg).
-
Use a dispenser loaded with hexane as a control.
-
Place the pheromone source at the upwind end of the wind tunnel.
-
-
Moth Acclimation:
-
Use 2-3 day old virgin male moths.
-
Acclimatize the moths to the wind tunnel conditions (temperature, humidity, light) for at least 30 minutes before the experiment.
-
-
Behavioral Observation:
-
Release individual male moths from a cage at the downwind end of the tunnel.
-
Record the following behaviors for a set period (e.g., 5 minutes):
-
Activation: Wing fanning and antennal grooming.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Casting: Zig-zagging flight pattern.
-
Source contact: Landing on or near the pheromone source.
-
Pre-copulatory behavior: Clasper extension.
-
-
-
Data Analysis:
-
For each pheromone dose, calculate the percentage of moths exhibiting each behavior.
-
Analyze the data using appropriate statistical methods (e.g., Chi-square test) to compare the responses to different doses and the control.
-
The results can be used to determine the optimal pheromone dose for field traps.
-
Application in Integrated Pest Management (IPM)
The primary applications of this compound in IPM are for monitoring and mating disruption of Oraesia excavata.
-
Trap Type: Delta traps or wing traps with a sticky liner are suitable.
-
Lure: Rubber septa loaded with the optimal dose of the 86:14 pheromone blend, as determined by wind tunnel bioassays and field trials.
-
Trap Placement: Place traps within the canopy of host plants at a density of 1-2 traps per hectare for monitoring purposes.
-
Data Collection: Check traps weekly and record the number of captured male moths. This data can be used to determine the onset of moth flight, population peaks, and to make decisions about the timing of control measures.
-
Principle: Saturate the atmosphere of the target area with the synthetic pheromone to confuse male moths and prevent them from locating females, thereby disrupting mating and reducing the subsequent larval population.
-
Dispensers: Use high-release-rate dispensers to maintain an effective concentration of the pheromone in the air throughout the flight period of the pest.
-
Application Rate: The density of dispensers will depend on the formulation and the pest population pressure. Field trials are necessary to determine the optimal application rate.
-
Considerations: Mating disruption is most effective in large, contiguous areas and when initial pest populations are low. It should be used as part of a broader IPM strategy that may include other control tactics.
Visualizations
Caption: Generalized insect pheromone signaling pathway.
Caption: IPM workflow for Oraesia excavata.
References
Field Trial Design for Testing cis-9,10-Epoxy-(Z)-6-henicosene Attractancy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for designing and conducting a field trial to evaluate the attractancy of the synthetic semiochemical, cis-9,10-Epoxy-(Z)-6-henicosene. This compound has been identified as a sex pheromone component for several species of moths, primarily within the Geometridae and Noctuidae families. The primary target species for this protocol are Caustoloma flavicaria (a Geometrid moth) and Oraesia excavata (a fruit-piercing Noctuid moth), for which this compound is a known attractant.[1] These protocols are intended to provide a robust framework for obtaining reliable data on the efficacy of this pheromone in field conditions.
Experimental Objective
To determine the optimal dosage and most effective trap design for capturing male Caustoloma flavicaria and Oraesia excavata moths using this compound as a lure in a field setting.
Materials and Equipment
Lures and Dispensers:
-
Synthetic this compound (purity >95%)
-
Rubber septa dispensers
-
Hexane (for dilution)
-
Micropipettes
Traps:
-
Delta traps with sticky liners
-
Funnel traps
-
"Gamgee" or similar homemade traps for fruit-piercing moths[2]
-
Stakes or hangers for trap deployment
Data Collection and Environmental Monitoring:
-
Field data sheets or digital data collection device
-
GPS unit for recording trap locations
-
Weather station or portable data logger to record temperature, relative humidity, and wind speed/direction
-
Headlamp with a red-light filter for nocturnal observations (especially for Oraesia excavata)
Experimental Design and Protocols
Lure Preparation Protocol
-
Stock Solution: Prepare a stock solution of this compound in hexane. The concentration will depend on the range of dosages to be tested. A common starting point for many moth pheromones is a 1 mg/ml solution.
-
Dosage Range: Based on literature for related species, a logarithmic dosage range is recommended to determine the optimal concentration. For this trial, the following dosages are suggested for initial testing:
-
10 µg
-
100 µg
-
1000 µg (1 mg)
-
Control (hexane only)
-
-
Lure Loading:
-
Label each rubber septum with the corresponding dosage.
-
Using a micropipette, carefully apply the appropriate volume of the pheromone solution (or hexane for the control) onto the center of each rubber septum.
-
Allow the solvent to evaporate completely in a fume hood for at least one hour before deploying the lures in the field.
-
Handle lures with clean forceps or disposable gloves to avoid contamination.
-
Field Site Selection
-
Select a field site where the target species are known to be present. For Caustoloma flavicaria, this would typically be in or near forested areas. For the fruit-piercing moth Oraesia excavata, orchards or areas with fruit-bearing plants are suitable.[3]
-
The experimental area should be large enough to accommodate all traps with adequate spacing to minimize interference. A minimum distance of 50 meters between traps is recommended.
-
Avoid areas with heavy pesticide use, which could interfere with moth behavior.
Experimental Layout and Trap Deployment
-
Experimental Design: A randomized complete block design is recommended to account for potential environmental gradients within the field site. Each block will contain one of each treatment combination (trap type x lure dosage).
-
Treatments:
-
Trap Types: Delta trap, Funnel trap, (and Gamgee trap for O. excavata).
-
Lure Dosages: 10 µg, 100 µg, 1 mg, and a hexane-only control.
-
-
Replication: A minimum of four replicates (blocks) is recommended for statistical power.
-
Trap Placement:
-
Within each block, randomly assign the position of each treatment.
-
Mount traps on stakes or hang them from vegetation at a height of 1.5 to 2 meters above the ground.[4] The optimal height may vary depending on the flight behavior of the target species.
-
Ensure trap entrances are clear of foliage.[5]
-
Record the GPS coordinates of each trap.
-
Data Collection Protocol
-
Trap Servicing: Check traps every 2-3 days. The frequency can be adjusted based on the moth flight period and population density.
-
Data Recording: For each trap at each collection date, record the following on a field data sheet (see Table 2 for an example):
-
Trap ID
-
Date and time of collection
-
Number of target moths (C. flavicaria and/or O. excavata)
-
Number of non-target insects
-
Any observations on the condition of the trap or lure.
-
-
Specimen Collection: Collect captured moths for species confirmation.
-
Environmental Data: Record daily maximum and minimum temperature, relative humidity, and average wind speed and direction for the duration of the trial.
-
Trial Duration: The trial should be conducted throughout the known flight period of the adult target species. Lures should be replaced every 3-4 weeks, or as determined by the manufacturer's recommendations for the dispenser type.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.
Table 1: Mean Trap Catch per Treatment Combination
| Trap Type | Lure Dosage (µg) | Mean No. of C. flavicaria / Trap / Day (± SE) | Mean No. of O. excavata / Trap / Day (± SE) | Mean No. of Non-Target Insects / Trap / Day (± SE) |
| Delta | Control | |||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Funnel | Control | |||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Gamgee | Control | |||
| 10 | ||||
| 100 | ||||
| 1000 |
Table 2: Example Field Data Recording Sheet
| Date | Block | Trap ID | Trap Type | Lure Dosage (µg) | No. of C. flavicaria | No. of O. excavata | No. of Non-Target | Notes (e.g., trap damage, weather) |
Statistical Analysis: The collected trap catch data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the mean catches of the different trap types and lure dosages. A log(x+1) transformation of the count data may be necessary to meet the assumptions of ANOVA.
Visualizations
Pheromone Signaling Pathway in a Moth Olfactory Receptor Neuron
Caption: Pheromone signal transduction in a moth olfactory receptor neuron.
Experimental Workflow for Field Trial
References
- 1. gov.mb.ca [gov.mb.ca]
- 2. youtube.com [youtube.com]
- 3. How to setup monitoring traps for tree fruit insect pests, like codling moth | Purdue University Facts for Fancy Fruit [fff.hort.purdue.edu]
- 4. resources.culturalheritage.org [resources.culturalheritage.org]
- 5. How to optimize placement of pheromone traps in your orchard - Integrated Pest Management [canr.msu.edu]
Application Notes and Protocols for Slow-Release Formulations of cis-9,10-Epoxy-(Z)-6-henicosene
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-9,10-Epoxy-(Z)-6-henicosene is a key semiochemical used in integrated pest management (IPM) programs for the control of various lepidopteran pests.[1] Its efficacy in the field is highly dependent on its controlled and sustained release over an extended period. This document provides detailed application notes and experimental protocols for the formulation of slow-release dispensers for this compound, focusing on microencapsulation, biodegradable matrix systems, and reservoir-based technologies. The protocols and data presented are based on established methods for analogous long-chain epoxy pheromones and can be adapted for the target compound.
Formulation Techniques for Slow-Release of this compound
Several formulation strategies can be employed to achieve a controlled release of volatile semiochemicals like this compound. The choice of formulation will depend on the target pest's biology, environmental conditions, and the desired duration of efficacy.
1.1. Microencapsulation
Microencapsulation involves enclosing the pheromone within a polymeric shell, creating micro-sized capsules. This technique protects the active ingredient from environmental degradation and allows for a tunable release rate.[2][3]
-
Common Polymers: Polyurethane, urea-formaldehyde, gelatin, and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL).[4][5]
-
Release Mechanism: The release is primarily governed by diffusion through the polymer shell. The thickness and porosity of the shell are critical parameters for controlling the release rate.[3]
1.2. Biodegradable Matrix Systems
In this approach, the pheromone is uniformly dispersed within a biodegradable polymer matrix. As the polymer degrades in the environment, the pheromone is gradually released.[6][7]
-
Common Polymers: Poly(3-hydroxybutyrate) (PHB), alginate, chitosan, and blends of natural polymers like gellan gum and pectin.[6][8][9]
-
Release Mechanism: The release is a combination of diffusion through the polymer matrix and erosion of the matrix itself.[6]
1.3. Reservoir-Based Systems
Reservoir systems consist of a pheromone-containing core surrounded by a rate-controlling membrane. These systems can provide a near zero-order release rate, meaning the release rate is constant over a long period.[10][11]
-
Common Materials: Polyethylene tubes, laminated polymer films.[12][13]
-
Release Mechanism: The release is controlled by the diffusion of the pheromone through the membrane. The material and thickness of the membrane are key factors in determining the release rate.[11]
Quantitative Data on Pheromone Release
Table 1: Representative Release Rates of Lepidopteran Pheromones from Different Formulation Types
| Formulation Type | Pheromone/Analogue | Polymer/Matrix | Release Rate (µ g/day ) | Duration (days) | Reference |
| Microcapsules | (Z)-11-Hexadecenyl acetate | Polyurea | 10 - 50 | 30 | [14] |
| Biodegradable Matrix | Dodecyl acetate | Alginate-Bentonite | 50 - 150 | 60 | [15] |
| Reservoir System | Codlemone | Polyethylene | 100 - 500 | 90 | [11] |
Table 2: Effect of Formulation Parameters on Pheromone Release (Hypothetical Data for this compound)
| Formulation Type | Parameter Varied | Change | Effect on Release Rate | Expected Half-Life (days) |
| Microcapsules | Shell Thickness | Increase | Decrease | 45 |
| Cross-linking Density | Increase | Decrease | 50 | |
| Biodegradable Matrix | Polymer Concentration | Increase | Decrease | 60 |
| Pheromone Loading | Increase | Increase | 30 | |
| Reservoir System | Membrane Thickness | Increase | Decrease | 100 |
| Reservoir Volume | Increase | No significant change | 120 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of slow-release formulations for this compound.
3.1. Protocol 1: Preparation of Polyurea Microcapsules by Interfacial Polymerization
This protocol is adapted from methods used for other lepidopteran pheromones.[3][4]
Materials:
-
This compound
-
Toluene diisocyanate (TDI)
-
Ethylenediamine (EDA)
-
Polyvinyl alcohol (PVA)
-
Distilled water
-
Organic solvent (e.g., cyclohexane)
Procedure:
-
Oil Phase Preparation: Dissolve a specific amount of this compound and TDI in the organic solvent.
-
Aqueous Phase Preparation: Dissolve PVA in distilled water to create a surfactant solution.
-
Emulsification: Add the oil phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion. The droplet size will determine the final microcapsule size.
-
Interfacial Polymerization: Slowly add EDA to the emulsion while stirring. The polymerization reaction between TDI and EDA will occur at the oil-water interface, forming the polyurea shell.
-
Curing: Continue stirring for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 50-60°C) to allow for complete shell formation.
-
Washing and Drying: Wash the microcapsules with distilled water and ethanol to remove unreacted monomers and surfactant. Dry the microcapsules using a suitable method like freeze-drying or spray-drying.
3.2. Protocol 2: Preparation of Alginate-Bentonite Biodegradable Matrix Beads
This protocol is based on the formulation of alginate-based hydrogels for the controlled release of volatile compounds.[15]
Materials:
-
This compound
-
Sodium alginate
-
Bentonite clay
-
Calcium chloride (CaCl₂)
-
Distilled water
Procedure:
-
Alginate-Bentonite Dispersion: Disperse a specific amount of sodium alginate and bentonite in distilled water and stir until a homogeneous gel is formed.
-
Pheromone Loading: Add this compound to the alginate-bentonite gel and mix thoroughly to ensure uniform distribution.
-
Bead Formation: Extrude the pheromone-loaded gel dropwise into a CaCl₂ solution using a syringe. The Ca²⁺ ions will cross-link the alginate chains, forming insoluble beads.
-
Curing: Allow the beads to cure in the CaCl₂ solution for a specified time (e.g., 30-60 minutes) to ensure complete cross-linking.
-
Washing and Drying: Wash the beads with distilled water to remove excess CaCl₂ and then dry them at room temperature or in a low-temperature oven.
3.3. Protocol 3: Preparation of a Reservoir-Based Polyethylene Tube Dispenser
This is a common and straightforward method for creating passive pheromone dispensers.[10][13]
Materials:
-
This compound
-
Polyethylene capillary tubing of a desired internal and external diameter
-
Heat sealer or crimping tool
-
Micropipette or syringe
Procedure:
-
Tube Preparation: Cut the polyethylene tubing into desired lengths (e.g., 5-10 cm).
-
Sealing one End: Seal one end of each tube using a heat sealer or by crimping it tightly.
-
Pheromone Loading: Using a micropipette or syringe, carefully dispense a precise volume of this compound into the open end of the tube.
-
Sealing the Second End: Immediately seal the open end of the tube using the same method as in step 2.
-
Equilibration: Allow the loaded dispensers to equilibrate for 24-48 hours at a controlled temperature before use to ensure a stable release rate.
3.4. Protocol 4: Quantification of Pheromone Release Rate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for measuring the release rate of volatile compounds from dispensers.
Materials and Equipment:
-
Formulated dispensers
-
Glass vials with PTFE-lined septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., with Polydimethylsiloxane - PDMS coating)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Controlled environment chamber (for maintaining constant temperature and humidity)
Procedure:
-
Sample Incubation: Place a single dispenser in a glass vial of a known volume and seal it with a PTFE-lined septum. Place the vial in a controlled environment chamber at a specific temperature and humidity.
-
Headspace Sampling (SPME): After a defined incubation period (e.g., 1 hour), pierce the septum with the SPME needle and expose the fiber to the vial's headspace for a fixed duration (e.g., 30 minutes) to adsorb the released pheromone.
-
GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the collected pheromone.
-
Quantification: Run a pre-established GC-MS method to separate and detect the this compound. Quantify the amount of pheromone released by comparing the peak area to a calibration curve prepared with known standards.
-
Release Rate Calculation: Calculate the release rate in µ g/hour or µ g/day by dividing the quantified amount of pheromone by the sampling duration. Repeat this procedure at different time intervals to determine the release profile over time.
Visualizations
4.1. Experimental Workflows
The following diagrams illustrate the general workflows for the preparation and analysis of slow-release pheromone formulations.
Caption: Workflow for Microencapsulation Formulation.
Caption: Workflow for Biodegradable Matrix Formulation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Microencapsulated Ethylenediamine with Epoxy Resin for Self-healing Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Semiochemical delivery systems based on natural polymers to attract sand flies (Diptera: Psychodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Research Portal [experts.esf.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-9,10-Epoxy-(Z)-6-henicosene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-9,10-Epoxy-(Z)-6-henicosene.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic steps for preparing this compound?
A1: The synthesis typically involves a two-step process:
-
Wittig Olefination: Formation of the precursor alkene, (Z,Z)-6,9-heneicosadiene, via a Wittig reaction. This reaction couples an appropriate phosphonium ylide with an aldehyde. To favor the Z-isomer, a non-stabilized ylide is generally used.[1]
-
Epoxidation: Selective epoxidation of the (Z,Z)-6,9-heneicosadiene at the C9-C10 double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the desired cis-epoxide. The epoxidation reaction is a syn-addition, meaning the stereochemistry of the alkene is retained in the epoxide.[2]
Q2: What are the most common side products I should expect during the synthesis?
A2: The most common side products are associated with each of the main synthetic steps:
-
From the Wittig Reaction:
-
From the Epoxidation Reaction:
-
m-Chlorobenzoic acid: The byproduct from the reduction of m-CPBA.[2]
-
trans-9,10-Dihydroxy-(Z)-6-henicosene: A diol resulting from the hydrolysis of the epoxide ring, especially if water is present.[4]
-
Di-epoxides: Over-oxidation can lead to the epoxidation of both double bonds in the precursor diene.
-
Positional Isomer (cis-6,7-Epoxy-(Z)-9-henicosene): Epoxidation at the C6-C7 double bond. The selectivity of epoxidation depends on the relative nucleophilicity of the two double bonds.
-
Q3: How can I minimize the formation of the (E,Z)-isomer during the Wittig reaction?
A3: To favor the formation of the (Z)-alkene, it is crucial to use a non-stabilized Wittig reagent. The reaction conditions also play a role; for example, performing the reaction in the presence of lithium salts can sometimes lead to side products, so using bases like NaH or NaOMe may be preferable.[1]
Q4: How can I prevent the formation of the diol during epoxidation?
A4: The formation of the diol is due to the hydrolysis of the epoxide. To prevent this, ensure that the reaction is carried out under anhydrous conditions. Use a non-aqueous solvent such as chloroform, ether, or dioxane.[4] If an acidic workup is required, it should be performed at low temperatures and for a short duration to minimize epoxide ring-opening.
Troubleshooting Guides
Problem 1: Difficulty in removing triphenylphosphine oxide (TPPO) after the Wittig reaction.
| Symptom | Possible Cause | Suggested Solution |
| A white, crystalline solid co-elutes with the product during column chromatography. | High concentration of triphenylphosphine oxide (TPPO) in the crude product. | 1. Crystallization: Attempt to crystallize the TPPO from a non-polar solvent mixture like benzene-cyclohexane.[5] 2. Precipitation with Metal Salts: Treat the reaction mixture with zinc chloride (ZnCl₂) in a polar solvent to precipitate a TPPO-Zn complex, which can then be filtered off. 3. Silica Plug Filtration: For relatively non-polar products, pass the crude mixture through a short plug of silica gel, eluting with a non-polar solvent like pentane or hexane to wash out the product, leaving the more polar TPPO adsorbed on the silica. |
Problem 2: Low yield of the desired cis-epoxide and presence of a more polar impurity.
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a spot with a much lower Rf value than the expected epoxide. Mass spectrometry confirms the presence of a compound with a mass 18 units higher than the product. | Hydrolysis of the epoxide to the corresponding trans-9,10-diol. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents for the epoxidation reaction. 2. Control Workup Conditions: During the workup, avoid prolonged exposure to aqueous acid or base. If an extractive workup is necessary, use a saturated solution of a mild base like sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct, and minimize contact time. 3. Purification: The diol can typically be separated from the epoxide by column chromatography on silica gel, as the diol is significantly more polar. |
Problem 3: Formation of multiple epoxide products.
| Symptom | Possible Cause | Suggested Solution |
| GC-MS or NMR analysis indicates the presence of more than one epoxide isomer (e.g., di-epoxide or positional isomer). | 1. Over-oxidation of the diene precursor. 2. Lack of regioselectivity in the epoxidation of the two double bonds. | 1. Stoichiometry Control: Use only one equivalent of the epoxidizing agent (e.g., m-CPBA) to favor mono-epoxidation. 2. Slow Addition: Add the epoxidizing agent slowly to the solution of the diene at a low temperature (e.g., 0 °C) to improve selectivity. 3. Monitor the Reaction: Follow the progress of the reaction by TLC or GC to stop it once the starting diene is consumed but before significant formation of the di-epoxide occurs. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the yield and purity of the intermediate and final product under different reaction conditions.
| Reaction Stage | Condition | Desired Product Yield (%) | Major Impurity (%) | Impurity Identity |
| Wittig Reaction | Standard | 85 | 10 | Triphenylphosphine oxide |
| Optimized (with precipitation) | 80 | < 2 | Triphenylphosphine oxide | |
| Epoxidation | Anhydrous | 90 | 5 | m-Chlorobenzoic acid |
| Aqueous Workup | 70 | 20 | trans-9,10-diol | |
| Excess m-CPBA | 65 | 25 | Di-epoxide |
Experimental Protocols
Protocol 1: Synthesis of (Z,Z)-6,9-heneicosadiene via Wittig Reaction
-
A suitable phosphonium salt is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to -78 °C, and a strong base (e.g., n-butyllithium) is added dropwise to form the ylide.
-
The corresponding aldehyde is then added slowly to the ylide solution at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Protocol 2: Epoxidation of (Z,Z)-6,9-heneicosadiene
-
The purified (Z,Z)-6,9-heneicosadiene is dissolved in an anhydrous chlorinated solvent (e.g., dichloromethane) and cooled to 0 °C.
-
A solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents) in the same solvent is added dropwise.
-
The reaction mixture is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate) to destroy any excess peroxide.
-
The mixture is diluted with the organic solvent and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude epoxide is purified by flash column chromatography on silica gel.
Visualizations
Caption: Wittig reaction pathway for the synthesis of the alkene precursor.
Caption: Epoxidation reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
troubleshooting signal loss in electroantennography (EAD) recordings
This guide provides troubleshooting assistance for common issues encountered during electroantennography (EAD) recordings, specifically focusing on signal loss and quality problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the type of signal problem you may be experiencing.
Category 1: No Signal or Extremely Weak Signal
Question: I've set up my EAD rig, but I'm not getting any signal, or the signal is barely detectable. What should I do?
Answer: A complete loss of signal is often due to a problem in the core setup. Follow these steps systematically to identify the issue.
-
Check Basic Equipment & Connections:
-
Amplifier Power: Ensure your amplifier is turned on and receiving power. Check all power cables and indicators.
-
Connections: Verify that all cables are securely connected. This includes the electrodes to the amplifier headstage, the headstage to the main amplifier, and the amplifier to the data acquisition device[1]. Loose connections can cause a complete signal loss[2].
-
Software Settings: Confirm that your data acquisition software is configured to record from the correct input channel and that the gain is not set to zero.
-
-
Evaluate Electrode Integrity & Contact:
-
Electrode Condition: Inspect the electrodes for physical damage. Silver/silver-chloride (Ag/AgCl) wires should have a uniform, dark grey coating. If using glass capillaries, ensure there are no cracks and they are filled with saline solution without air bubbles.
-
Electrode Placement: Ensure the recording electrode is in contact with the distal end of the antenna and the reference electrode is properly inserted into the head or another appropriate body part[3][4]. Improper placement can prevent signal detection[5].
-
Electrode Contact: A good electrical contact is crucial. For excised antennae, both ends must be in contact with the electrodes[3]. If using glass electrodes, ensure the tip makes proper contact with the haemolymph. Insufficient contact will result in no signal.
-
-
Assess Antenna Preparation & Viability:
-
Antenna Health: Use healthy, young insects with undamaged antennae for the best results[6]. A dead or dehydrated antenna will not produce a signal. The resistance of the antenna increases as it dries out, which can lead to signal loss[7].
-
Preparation Technique: When excising the antenna, ensure the cuts are clean and do not crush the tissue. A damaged preparation will not be physiologically active.
-
Category 2: High Noise or Poor Signal-to-Noise Ratio (SNR)
Question: I can see a signal, but it's very noisy, making it difficult to distinguish the response from the background. How can I improve my signal-to-noise ratio (SNR)?
Answer: A high noise level can obscure weak signals. The goal is to reduce the noise floor while maintaining or enhancing the signal.
-
Improve Grounding and Shielding:
-
Grounding: Ensure all components of your setup (amplifier, microscope, micromanipulators, Faraday cage) are connected to a common ground point to avoid ground loops[8][9]. Improper grounding is a primary source of electrical noise[10].
-
Shielding: Use a Faraday cage to shield the preparation from external electromagnetic interference, such as power lines (50/60 Hz noise), monitors, and other lab equipment[11][12]. Ensure the cage is properly grounded.
-
-
Optimize Your Recording Environment:
-
Reduce Electrical Interference: Switch off any unnecessary electrical equipment in the vicinity that could be generating noise[2].
-
Vibration Isolation: Place your setup on an anti-vibration table to minimize mechanical vibrations that can be translated into electrical noise, especially if the electrodes move relative to the preparation.
-
-
Refine Amplifier and Filter Settings:
-
Amplifier Gain: While high gain amplifies your signal, it also amplifies noise. Use a gain setting that is high enough to resolve the signal but does not saturate the amplifier with noise[4]. A typical amplification factor is 100x[4].
-
Filtering: Use the amplifier's built-in filters to remove noise outside the frequency range of your EAD signal. A low-pass filter can be effective at removing high-frequency noise, while a high-pass filter can help with slow baseline drift[7].
-
-
Check the Antenna Preparation:
-
A healthy, fresh antennal preparation generally produces a stronger signal with lower intrinsic noise[7]. If the preparation is old or has started to dry out, the noise level can increase significantly.
-
Category 3: Unstable or Drifting Baseline
Question: My baseline is not stable; it continuously drifts up or down, making it difficult to measure response amplitudes accurately. What causes this and how can I fix it?
Answer: Baseline drift is a slow, steady change in the signal level over time. It can be caused by several factors related to the preparation, electrodes, and environment.
-
Stabilize the Antennal Preparation:
-
Allow for Equilibration: After preparing the antenna and placing the electrodes, allow the preparation to stabilize for several minutes before starting recordings. The initial period can have significant drift as the preparation settles[13].
-
Prevent Dehydration: Ensure the preparation does not dry out. Use a humidified air stream delivered to the antenna. Dehydration changes the electrical resistance of the antenna and is a common cause of drift[7].
-
-
Check for Electrode Issues:
-
Electrode Polarization: Unstable electrode potentials can cause drift. Ensure your Ag/AgCl electrodes are properly chlorided.
-
Mechanical Stability: Ensure the electrodes and the preparation are mechanically stable. Any movement can cause sudden shifts or slow drifts in the baseline[1].
-
-
Control Environmental Factors:
-
Temperature: Fluctuations in room temperature can affect both the electronics and the physiological state of the antenna, leading to drift[14][15][16]. Maintain a stable room temperature.
-
Airflow: Inconsistent or turbulent airflow over the preparation can cause baseline fluctuations. Ensure a constant, gentle, and humidified airflow.
-
| Problem | Potential Cause | Recommended Action | Primary Reference(s) |
| No Signal | Improper electrode contact or placement | Re-position electrodes to ensure good electrical contact with the haemolymph. | [1][3][5] |
| Antenna is no longer viable (dead/dry) | Replace with a fresh antennal preparation. | [6][7] | |
| Amplifier is off or disconnected | Check power and all cable connections between components. | [1][2] | |
| High Noise | Poor grounding or electromagnetic interference | Connect all equipment to a common ground. Use a grounded Faraday cage. | [10][12] |
| High amplifier gain | Reduce gain to a level that avoids clipping/saturating the noise. | [4] | |
| Dry or old preparation | Use a fresh, healthy antennal preparation. | [7] | |
| Drifting Baseline | Preparation is not stabilized | Allow the preparation to equilibrate for 5-10 minutes before recording. | [13] |
| Antenna is drying out | Deliver a constant, humidified air stream over the antenna. | [7] | |
| Temperature fluctuations | Maintain a stable ambient temperature in the laboratory. | [14][16] |
Experimental Protocols
Protocol: Standard Electroantennography (EAG) Recording
This protocol outlines the key steps for obtaining a standard EAG recording.
1. Preparation of Saline and Electrodes:
-
Prepare an appropriate insect saline solution (e.g., for mosquitoes: 150.0 mM NaCl, 25.0 mM HEPES, 5.0 mM glucose, 3.4 mM KCl, 1.8 mM NaHCO₃, 1.7 mM CaCl₂, and 1.0 mM MgCl₂, with pH adjusted to 7.1).
-
Prepare glass capillary electrodes by pulling them to a fine tip. Break the very end of the tip to the desired diameter under a microscope.
-
Fill the capillaries with saline solution, ensuring no air bubbles are present. Using capillaries with an internal filament can aid in filling.
-
Insert chlorided silver wires into the electrode holders and then into the saline-filled capillaries.
2. Insect and Antenna Preparation:
-
Immobilize a healthy insect (e.g., by chilling).
-
Carefully excise one antenna at its base using micro-scissors, or immobilize the entire insect and fix its head with wax or dental cement[17].
-
Mount the head onto the reference electrode, making a secure connection (e.g., inserting the electrode into the back of the head capsule)[17].
3. Setup and Recording:
-
Place the preparation within a Faraday cage on an anti-vibration table.
-
Position the recording electrode using a micromanipulator and make contact with the distal tip of the antenna[3].
-
Connect the electrodes to a high-impedance DC amplifier (e.g., 100x gain)[4].
-
Deliver a continuous, humidified charcoal-filtered air stream over the antenna at a constant flow rate.
-
Allow the baseline signal to stabilize for several minutes.
-
Introduce odorant stimuli into the airstream for a short duration (e.g., 0.5 seconds) and record the resulting voltage deflection[4]. The response is a negative voltage deflection representing the summed depolarization of olfactory receptor neurons[4].
Visualizations
Diagrams of Workflows and Logic
Caption: General experimental workflow for EAD recordings.
Caption: Troubleshooting logic for a "No Signal" issue.
Caption: Troubleshooting logic for a "Noisy Signal" issue.
References
- 1. medline.com [medline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Electroantennography - Wikipedia [en.wikipedia.org]
- 4. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 5. Frontiers | Consequences of EEG electrode position error on ultimate beamformer source reconstruction performance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ockenfels-syntech.com [ockenfels-syntech.com]
- 8. celeramotion.com [celeramotion.com]
- 9. analog - Doubt about grounding loop and shielding - Electrical Engineering Stack Exchange [electronics.stackexchange.com]
- 10. qtwork.tudelft.nl [qtwork.tudelft.nl]
- 11. ni.com [ni.com]
- 12. More About Grounding And Shielding | Danfoss [danfoss.com]
- 13. academic.oup.com [academic.oup.com]
- 14. silicycle.com [silicycle.com]
- 15. Causes of Gradient Drift | Separation Science [sepscience.com]
- 16. amuzainc.com [amuzainc.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic cis-9,10-Epoxy-(Z)-6-henicosene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic cis-9,10-Epoxy-(Z)-6-henicosene, a key insect pheromone.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic this compound?
A1: The primary purification strategies for this compound and similar long-chain epoxides are column chromatography (often flash chromatography) and recrystallization.[1][4][5] Extraction is also a crucial initial step to remove a significant portion of impurities.[1]
Q2: What are the likely impurities in a crude synthesis of this compound?
A2: Common impurities may include unreacted starting materials, byproducts from the epoxidation reaction, geometric isomers (E-isomer), and potentially enantiomers if a non-stereoselective synthesis was performed.[2][5] Solvents and reagents used during the synthesis and workup can also be present.
Q3: How can I assess the purity of my purified product?
A3: Purity is typically assessed using a combination of analytical techniques. Gas Chromatography (GC) is effective for determining the presence of volatile impurities and isomeric ratios.[5][6] High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can be used to determine enantiomeric purity.[5][7] Spectroscopic methods like 1H NMR and 13C NMR are essential for structural confirmation and can also indicate the presence of impurities.[5]
Q4: What is the expected yield after purification?
A4: The overall yield can vary significantly depending on the synthetic route and the efficiency of the purification steps. For similar multi-step syntheses of insect pheromones, overall yields can range from 14% to higher, with individual purification steps like flash chromatography yielding around 80%.[4][5]
Troubleshooting Guides
Problem 1: Low yield after flash chromatography.
| Possible Cause | Troubleshooting Step |
| Product is too polar/non-polar for the chosen solvent system. | Perform thin-layer chromatography (TLC) with a range of solvent systems to determine the optimal mobile phase for good separation and a reasonable Rf value (typically 0.2-0.4). |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. A poorly packed column leads to broad bands and poor separation. |
| Product co-elutes with a major impurity. | Consider using a different stationary phase (e.g., silver nitrate impregnated silica for separating cis/trans isomers) or a gradient elution. |
| Product degradation on silica gel. | Epoxides can be sensitive to acidic conditions. Consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine to the eluent. |
Problem 2: Presence of geometric isomers (E-isomer) in the final product.
| Possible Cause | Troubleshooting Step |
| Incomplete stereoselectivity of the synthesis reaction. | Optimize the reaction conditions to favor the formation of the Z-isomer. The Wittig reaction is often suitable for creating (Z)-olefinic double bonds.[3] |
| Isomerization during purification. | Avoid exposure to acidic conditions or high temperatures which can promote isomerization. |
| Inadequate separation by standard chromatography. | Employ argentation chromatography (silver nitrate-impregnated silica gel), which is highly effective for separating cis and trans isomers. |
Problem 3: Product fails to crystallize during recrystallization.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent or solvent mixture. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents and solvent pairs. |
| Presence of impurities inhibiting crystal formation. | "Oiling out" can occur if the product is impure. Try another round of column chromatography to further purify the material before attempting recrystallization again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to encourage the formation of larger, purer crystals. |
Experimental Protocols
Protocol 1: Flash Chromatography Purification
-
Preparation of the Column:
-
Select an appropriately sized flash chromatography column based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent that will be adsorbed by the silica.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
The optimal solvent system should be predetermined by TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified epoxide.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent in which the epoxide is highly soluble at elevated temperatures and poorly soluble at low temperatures. For long-chain aliphatic compounds, solvents like hexane, ethanol, or acetone might be appropriate.[5]
-
-
Dissolution:
-
Place the impure solid in a flask and add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: General purification workflow for synthetic epoxides.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insect pheromones - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gas Chromatography for Pheromone Separation
Welcome to the technical support center for optimizing the gas chromatography (GC) analysis of pheromones. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a GC column for pheromone analysis?
A1: The selection of a GC column is a crucial step that significantly impacts the quality of your pheromone separation. The four main parameters to consider are the stationary phase, column internal diameter (ID), film thickness, and column length.[1][2] The stationary phase is the most important factor as it dictates the selectivity of the separation.[2][3][4] Column dimensions then influence the efficiency, resolution, and analysis time.[5][6]
Q2: Which stationary phases are most effective for separating insect pheromones?
A2: The choice of stationary phase depends on the polarity of the pheromone compounds you are analyzing.[3][4] Many insect pheromones, such as those in the Lepidoptera order, are blends of monounsaturated alcohols, aldehydes, and acetates.[7] For these, a column with a phase that provides good separation of isomers is essential.
-
Non-polar phases (e.g., 100% dimethylpolysiloxane, like TG-1MS or DB-1) separate compounds primarily by their boiling points.[1][8]
-
Intermediate-polar phases (e.g., 5% phenyl-methylpolysiloxane, like TG-5MS or DB-5) are versatile and a good starting point for many applications.[8]
-
Polar phases (e.g., polyethylene glycol, like DB-WAX, or phases with high cyanopropyl content like DB-23) are used to separate compounds with different polarities and are often necessary for resolving geometric isomers (Z/E isomers) of pheromones.[1][7]
It's often recommended to start with the least polar phase that can achieve the desired separation.[1] For complex mixtures or when isomer separation is critical, multiple columns with different stationary phases may be required for unambiguous identification.[7]
Q3: How do column dimensions (length, ID, film thickness) affect pheromone separation?
A3: Column dimensions have a significant impact on resolution, analysis time, and sample capacity.
-
Length: Longer columns provide more theoretical plates, leading to better resolution and separation efficiency, but at the cost of longer analysis times.[5][6] Doubling the column length increases resolution by about 40%, but also doubles the analysis time.[8] It's generally best to use the shortest column that provides the necessary resolution.[1][8]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution.[1][5] However, they have a lower sample capacity and are more susceptible to overloading.[2][5] Wider bore columns (e.g., 0.53 mm) have a higher sample capacity but lower resolution.[5]
-
Film Thickness: Thicker films increase analyte retention, which is useful for analyzing highly volatile pheromones.[5] Thinner films are better for high molecular weight compounds and can lead to faster analysis times and sharper peaks for less volatile compounds.[6][9]
Q4: What are typical starting GC conditions for pheromone analysis?
A4: While optimal conditions will vary, here is a general starting point for method development:
-
Injector: Splitless injection is often used for trace analysis of pheromones to ensure the entire sample is transferred to the column.[10] Set the injector temperature high enough to ensure efficient vaporization of your sample.[11]
-
Carrier Gas: Helium or hydrogen are common choices. Hydrogen can reduce analysis time.[11] Ensure the carrier gas is high purity to prevent column degradation and baseline noise.[11][12]
-
Oven Temperature Program: Start with an initial oven temperature below the boiling point of your solvent.[10] A gradual temperature ramp allows for effective separation of components.[11]
-
Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbon-based pheromones. For identification, a Mass Spectrometer (MS) is essential, and columns with low bleed are required for MS compatibility.[4][5]
Q5: When should I choose an application-specific column over a general-purpose one?
A5: It is often beneficial to first look for an application-specific column that has been optimized for your particular analysis, as this can provide the best resolution in the shortest time.[3][4] If one is not available, a general-purpose column is a good choice. For trace-level analysis or when using a mass spectrometer, a column with low bleed and high inertness is recommended to ensure high sensitivity and reproducibility.[4]
Troubleshooting Guides
This section addresses common problems encountered during the GC analysis of pheromones.
Problem: Poor Resolution / Co-elution of Isomers
Q: My pheromone isomers are co-eluting or have very poor separation. How can I improve the resolution?
A: Poor resolution is a common challenge, especially with geometric or positional isomers of pheromones.[13] Here are several strategies to improve separation:
-
Optimize the Stationary Phase: This has the greatest impact on selectivity.[3] If you are using a non-polar column, switch to a more polar stationary phase (e.g., a high cyanopropyl content column like a DB-23 or a WAX column) which can better differentiate between isomers based on subtle differences in polarity and structure.[7]
-
Adjust the Temperature Program: Lower the initial oven temperature and use a slower temperature ramp rate. This increases the interaction time of the analytes with the stationary phase, which can enhance separation.[6]
-
Decrease Column ID: Switching to a column with a smaller internal diameter (e.g., from 0.32 mm to 0.25 mm) increases efficiency, leading to narrower peaks and better resolution.[1][6]
-
Increase Column Length: A longer column provides more theoretical plates and can improve separation, but will also increase the analysis time.[5][8]
Problem: Peak Tailing
Q: My pheromone peaks are showing significant tailing. What are the likely causes and how can I fix this?
A: Peak tailing can be caused by several factors, often related to unwanted interactions between the analyte and the GC system.[13]
-
Cause: Active sites in the injector liner or at the head of the column can adsorb active compounds like alcohols or aldehydes, which are common in pheromone blends.
-
Solution: Use an inert inlet liner. If the column is contaminated, you can try to bake it out at a high temperature or cut off the first few inches of the column.[12]
-
-
Cause: Contamination in the system, such as a contaminated injector or column.
-
Solution: Clean the injector and replace the inlet liner and septum.[12] If the column is heavily contaminated, it may need to be replaced.
-
-
Cause: Incompatible solvent or sample matrix effects.
Problem: Low Sensitivity / Small Peaks
Q: I am working with trace amounts of pheromones and my peaks are too small. How can I increase the sensitivity of my analysis?
A: Low sensitivity can be a major issue when dealing with the nanogram quantities often found in pheromone extracts.[7]
-
Cause: Inappropriate injection technique. If using a split injection, the majority of your sample is being vented.
-
Cause: Leaks in the system.
-
Solution: Perform a leak check of your system, paying close attention to the injector septum and column connections.[15]
-
-
Cause: Column dimensions are not optimal for sensitivity.
-
Solution: Use a narrower ID column, which provides higher efficiency and thus taller, narrower peaks, increasing sensitivity.[5]
-
-
Cause: The detector is not optimized.
-
Solution: Ensure your detector is appropriate for your analytes and that its parameters (e.g., gas flows, temperature) are correctly set for optimal sensitivity.[11]
-
Problem: Ghost Peaks / Carryover
Q: I am observing unexpected peaks, often called "ghost peaks," in my chromatograms, especially in blank runs. What is causing this?
A: Ghost peaks are typically the result of contamination or carryover from previous injections.[13]
-
Cause: Contaminated injector or syringe.
-
Cause: Column bleed.
-
Solution: Condition the column according to the manufacturer's instructions. If the column is old or has been exposed to oxygen at high temperatures, it may be permanently damaged and need replacement.[12]
-
-
Cause: Contaminated carrier gas or gas lines.
-
Solution: Use high-purity gases and install traps to remove oxygen, moisture, and hydrocarbons.[12]
-
Problem: Irreproducible Retention Times
Q: The retention times for my pheromone peaks are shifting from one run to the next. How can I improve reproducibility?
A: Shifting retention times can make peak identification difficult and affect quantitative accuracy.[13]
-
Cause: Fluctuations in carrier gas flow rate.
-
Solution: Check for leaks in the gas lines. Ensure your gas source is stable and that the electronic pressure control (EPC) is functioning correctly.[17]
-
-
Cause: Unstable oven temperature.
-
Solution: Verify that the GC oven temperature is stable and accurately reflects the setpoint. Even small variations can affect retention times.[14]
-
-
Cause: Inconsistent injection technique.
-
Solution: If injecting manually, ensure a consistent and fast injection technique. An autosampler is highly recommended for improving reproducibility.[14]
-
-
Cause: Changes to the column.
-
Solution: If you have recently trimmed the column, retention times will decrease. Re-identify peaks using a standard after any column maintenance.
-
Data and Protocols
Data Presentation
Table 1: GC Column Selection Guide for Pheromone Analysis
| Stationary Phase Polarity | Example Phase Composition | Common Pheromone Applications | Advantages | Limitations |
| Non-Polar | 100% Dimethylpolysiloxane | General screening, separation by boiling point | Robust, stable at high temperatures | Limited selectivity for isomers |
| Intermediate Polarity | 5% Phenyl, 95% Dimethylpolysiloxane | General purpose analysis of pheromone blends | Good balance of selectivity and stability | May not resolve complex isomer mixtures |
| Intermediate Polarity | 35-50% Phenyl, 65-50% Dimethylpolysiloxane | Separation of aromatic or moderately polar compounds | Increased selectivity for polarizable analytes | Lower maximum operating temperature |
| Polar (WAX) | Polyethylene Glycol (PEG) | Separation of alcohols, aldehydes; Z/E isomers | Excellent selectivity for polar functional groups | Lower temperature limits, susceptible to oxygen damage |
| Highly Polar | High % Cyanopropyl-phenyl Polysiloxane | Separation of geometric (Z/E) and positional isomers | Highest selectivity for unsaturated compounds | Lower temperature limits, can be less robust |
Table 2: Summary of Troubleshooting Common GC Problems
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Incorrect stationary phase; Temperature program not optimized | Switch to a more polar column; Lower the initial oven temperature and use a slower ramp rate.[6] |
| Peak Tailing | Active sites in the inlet or column; System contamination | Use an inert liner; Clean the injector; Trim the column.[12] |
| Low Sensitivity | Split injection used for trace analysis; Leaks in the system | Use splitless injection; Perform a leak check.[10][15] |
| Ghost Peaks | Contamination from previous runs; Septum bleed | Clean the injector and syringe; Use a high-quality septum.[12][16] |
| Retention Time Shifts | Unstable carrier gas flow; Oven temperature fluctuations | Check for leaks; Verify oven temperature stability.[14][17] |
Experimental Protocols
Protocol: General Methodology for Optimizing a GC Method for Pheromone Isomer Separation
-
Initial Column and Conditions Selection:
-
Based on the known or expected structure of the pheromone components (e.g., presence of double bonds, functional groups), select an initial column. For isomer separation, a polar or highly polar column (e.g., DB-WAX or a high-cyanopropyl phase) is often a good starting point.[1]
-
Select standard column dimensions, such as 30 m length x 0.25 mm ID x 0.25 µm film thickness.[8]
-
Set initial GC conditions:
-
Injection: Splitless, 1 µL injection volume.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 60 °C hold for 2 min, then ramp at 10 °C/min to 240 °C, hold for 5 min.
-
Detector: FID at 260 °C.
-
-
-
Initial Analysis and Evaluation:
-
Inject a standard containing the pheromone isomers of interest.
-
Evaluate the resulting chromatogram for the resolution of the critical isomer pair. Calculate the resolution (Rs). A baseline resolution (Rs ≥ 1.5) is the goal.
-
-
Method Optimization (if resolution is insufficient):
-
Step 3a: Optimize the Temperature Program. Decrease the ramp rate (e.g., to 5 °C/min or 2 °C/min). This will increase the run time but may significantly improve resolution.[6]
-
Step 3b: Change Carrier Gas Linear Velocity. Optimize the carrier gas flow rate to achieve the highest column efficiency. This can be done by performing a van Deemter plot analysis or by systematically varying the flow rate and observing the effect on resolution.
-
Step 3c: Change Column. If optimization of the temperature program and flow rate does not provide adequate separation, a different stationary phase is likely needed. If you started with a WAX column, try a high-cyanopropyl phase, or vice versa. This is the most powerful tool for improving selectivity.[3]
-
-
Final Validation:
-
Once satisfactory resolution is achieved, validate the method for reproducibility by performing multiple injections and checking the consistency of retention times and peak areas.
-
Visualizations
Caption: A logical workflow for selecting the optimal GC column for pheromone analysis.
Caption: A systematic workflow for troubleshooting poor peak resolution in GC.
References
- 1. trajanscimed.com [trajanscimed.com]
- 2. fishersci.ca [fishersci.ca]
- 3. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. phenomenex.com [phenomenex.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. shimadzu.nl [shimadzu.nl]
- 17. pharmaguru.co [pharmaguru.co]
calibration and standardization for quantitative pheromone studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the calibration and standardization of quantitative pheromone studies.
Frequently Asked Questions (FAQs)
Q1: What is the gold standard for quantitative analysis of volatile pheromones?
A1: Gas chromatography-mass spectrometry (GC-MS) is widely considered the gold standard for the analysis of volatile organic compounds (VOCs) like pheromones.[1] This technique separates individual components of a mixture, which are then detected and identified by mass spectrometry. GC-MS offers high sensitivity and reproducibility, making it ideal for identifying and quantifying the precise chemical composition of pheromone blends.[1]
Q2: What are the most common methods for collecting and concentrating pheromone samples?
A2: Several methods are used, each with its own advantages:
-
Solid-Phase Microextraction (SPME): This technique uses a coated fiber to absorb or adsorb volatile and semi-volatile compounds from the air or headspace of a sample.[2][3] It is a simple, solvent-free method that is well-suited for field sampling and analyzing trace amounts of pheromones.[2][4]
-
Dynamic Headspace Trapping (Purge and Trap): This method involves purging the headspace of a sample with an inert gas and trapping the volatile compounds on a sorbent material.[1][5] It is known for its high recovery of volatile compounds.[1]
-
Solvent Extraction: This involves directly extracting pheromones from dissected glands or other tissues using an organic solvent like hexane.[6][7] This method is effective for obtaining pure compounds but can also extract a large number of non-pheromone compounds that require further purification.[7]
-
Stir Bar Sorptive Extraction (SBSE): This technique utilizes a magnetic stir bar coated with a sorbent to extract volatiles from liquid samples.[1][5]
Q3: What is the difference between internal and external standardization in pheromone quantification?
A3: Both internal and external standardization are methods used to determine the concentration of an analyte in a sample.
-
External Standard Method: A series of standards with known concentrations of the target pheromone are analyzed separately from the sample. A calibration curve is generated by plotting the instrument response against the concentration of the standards. The concentration of the pheromone in the unknown sample is then determined by comparing its response to the calibration curve.[8][9] This method is simpler but requires very precise and reproducible injection volumes.[8]
-
Internal Standard Method: A known amount of a compound (the internal standard), which is chemically similar to the analyte but not present in the sample, is added to both the calibration standards and the unknown samples.[8][9] The ratio of the analyte's response to the internal standard's response is then used for quantification. This method is preferred for complex sample matrices or when sample loss may occur during preparation, as it corrects for variations in injection volume and extraction efficiency.[10][11]
Q4: How can I quantify pheromones that are present in very low concentrations?
A4: Quantifying pheromones at nanomolar (10⁻⁹ M) to picomolar (10⁻¹² M) concentrations is a significant challenge.[12] Several strategies can be employed:
-
Sensitive Analytical Techniques: Gas chromatography coupled with a triple quadrupole mass spectrometer (GC/MS/MS) offers high sensitivity for detecting minute quantities of pheromones.[13]
-
Sample Pre-concentration: Techniques like SPME and dynamic headspace trapping are crucial for concentrating volatile pheromones from a large volume of air or a complex matrix before analysis.[1][2][5]
-
Derivatization: For compounds that are difficult to detect, such as alcohols, chemical derivatization can be used to improve their chromatographic properties and detection sensitivity.[14]
-
Electroantennography (EAG): While not a direct quantification method, EAG can be used as a highly sensitive bioassay to detect the presence of biologically active volatiles, guiding further analytical efforts.[15][16]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution of Compounds in GC-MS Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate GC column | Ensure the column's stationary phase is suitable for the polarity of the target pheromone components. A (5%-phenyl)-methylpolysiloxane nonpolar column is a common choice.[17] |
| Incorrect oven temperature program | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.[17] |
| Carrier gas flow rate is not optimal | Adjust the helium carrier gas flow rate. A constant flow rate of around 1 mL/min is often recommended.[17] |
| Sample overload | If peaks are broad and fronting, dilute the sample and reinject. |
Issue 2: Low or No Pheromone Signal Detected
| Potential Cause | Troubleshooting Step |
| Inefficient sample collection | Ensure the SPME fiber coating is appropriate for the target compounds. Polydimethylsiloxane (PDMS) coated fibers are effective for many lepidopteran pheromones.[18] Optimize the exposure time of the SPME fiber.[2] For solvent extractions, ensure the solvent is of high purity and appropriate for the pheromone's polarity. |
| Degradation of pheromones | Pheromones can be sensitive to light and temperature. Store samples properly, for example, at -20°C.[19] Some compounds may degrade over time in solution.[20] |
| Low pheromone production by the organism | Ensure the organisms are at the correct developmental stage and physiological state for maximal pheromone production. For example, use virgin female moths of a specific age.[17] |
| Issues with the analytical instrument | Check the GC-MS system for leaks and ensure the detector is functioning correctly. A "cryo timeout" message could indicate a problem with the cooling system.[17] |
Issue 3: Contamination of Samples
| Potential Cause | Troubleshooting Step |
| Contaminated solvents or glassware | Use high-purity solvents and thoroughly clean all glassware. |
| Contaminants from the collection apparatus | Condition Tenax TA cartridges or other adsorbent materials before use to remove any residual impurities.[17] Adding a filter before the cartridge can prevent scales from moths from entering.[17] |
| Environmental contaminants | When conducting aerial trapping, be aware of other volatile compounds in the environment that could be collected. Running a blank sample of the air can help identify background contaminants. |
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data for comparison. The values presented are illustrative and will vary depending on the specific experiment.
Table 1: Comparison of Pheromone Component Ratios from Gland Extracts vs. Volatile Collections
| Pheromone Component | Gland Extract (%) | Volatile Collection (%) |
| Z9-14:Ald | 1.35 | 1.57 |
| 14:Ald | 1.51 | 3.78 |
| Z7+Z9-16:Ald | 3.59 | 9.60 |
| Z11-16:Ald | 18.94 | 76.14 |
| 16:Ald | 2.17 | 2.95 |
| Z9-16:OH | 7.21 | 0.07 |
| Z11-16:OH | 49.04 | 1.11 |
| Z7-16:OAc | 1.73 | 0.48 |
| Z9-16:OAc | 4.02 | 1.32 |
| Z11-16:OAc | 10.43 | 2.98 |
| Data adapted from a study on Heliothis subflexa.[14] |
Table 2: GC-MS Method Validation Parameters for Pheromone Quantification
| Parameter | Methyl Eugenol | Cuelure |
| Linearity (r²) | 0.9966 | 0.9988 |
| Limit of Detection (LOD) | 97 ppm | 80 ppm |
| Limit of Quantification (LOQ) | 290 ppm | 240 ppm |
| Recovery (%) | 80.69 ± 3.14 | 78.48 ± 4.32 |
| Data from a study on commercially produced sex pheromones.[20] |
Experimental Protocols
Protocol 1: Aerial Trapping and GC-MS Analysis of Moth Pheromones
This protocol outlines the collection of airborne pheromones from female moths and their subsequent analysis by GC-MS.[17]
1. Pheromone Collection: a. Place 10-12 virgin female moths (2-3 days old) into a 500 mL conical flask. b. Condition a Tenax TA cartridge for 3 hours at 320°C before use. c. Connect the flask to the conditioned cartridge and draw air through the system to trap the emitted volatiles. d. A small filter can be placed before the cartridge to prevent moth scales from entering.[17]
2. GC-MS Analysis: a. Inject the sample from the Tenax TA cartridge into the GC-MS using a Thermal Desorption Unit. b. Use a (5%-phenyl)-methylpolysiloxane nonpolar capillary column (e.g., Agilent HP-5ms). c. Set the helium carrier gas to a constant flow rate of 1 mL/min. d. Employ an initial oven temperature of 35°C, ramped to 290°C at 8°C/min, and hold for 10 minutes. e. Set the mass spectrometer transfer line to 250°C, the ionization source to 230°C, and the quadrupole mass analyzer to 150°C. f. Collect mass spectral data in full scan mode with a mass range of 30–400 m/z.
3. Quantification: a. Prepare standard solutions of the identified pheromone components. b. Create a standard curve by injecting known concentrations of the standards and integrating the peak areas. c. Calculate the amount of each pheromone component in the sample by comparing its peak area to the standard curve.
Protocol 2: Pheromone Gland Extraction and Analysis
This protocol describes the extraction of pheromones directly from the glands of an insect.[19]
1. Gland Dissection and Extraction: a. Euthanize the insect and excise the pheromone gland using microdissection scissors. b. Remove any excess tissue. c. Submerge the gland in a known volume of hexane (e.g., 50 µl) containing an internal standard (e.g., 200 ng pentadecane). d. Allow the extraction to proceed for 30 minutes. e. Remove the gland and store the extract at -20°C until analysis.
2. GC-MS Analysis: a. Concentrate the sample if necessary. b. Inject the extract into a GC-MS with a splitless inlet. c. Use an appropriate GC column and temperature program to separate the pheromone components.
3. Data Analysis: a. Identify the pheromone peaks based on their retention times and mass spectra compared to known standards. b. Quantify the amount of each component relative to the internal standard.
Visualizations
Caption: Workflow for quantitative pheromone analysis.
Caption: Comparison of calibration and standardization methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Implementing solid phase microextraction (SPME) as a tool to detect volatile compounds produced by giant pandas in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ockenfels-syntech.com [ockenfels-syntech.com]
- 16. Electroantennography - Wikipedia [en.wikipedia.org]
- 17. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Experimental evolution of a pheromone signal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. banglajol.info [banglajol.info]
Validation & Comparative
Validating the Synthesis of cis-9,10-Epoxy-(Z)-6-henicosene: A Comparative Guide to NMR Spectroscopic Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of long-chain aliphatic epoxides, rigorous structural validation is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of synthetic cis-9,10-Epoxy-(Z)-6-henicosene, a compound of interest in pheromone research and as a potential bioactive molecule.
The successful synthesis of complex organic molecules like this compound requires unambiguous confirmation of the desired structure, including the stereochemistry of the epoxide ring and the geometry of the double bond. NMR spectroscopy stands as the most powerful tool for this purpose, offering detailed insights into the molecular framework. This guide will compare the utility of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the validation process, supported by representative experimental data and protocols.
Comparative Analysis of NMR Spectroscopic Data
For the purpose of this guide, we will compare the expected NMR data for the target molecule, this compound, with the experimentally obtained data for a closely related and well-characterized long-chain cis-monoepoxide, cis-9,10-epoxyoctadecane. This comparison will highlight the key spectroscopic signatures that confirm the successful synthesis and purification of the target compound.
| NMR Data | This compound (Expected) | cis-9,10-Epoxyoctadecane (Reference Data) | Key Observations for Validation |
| ¹H NMR | |||
| Epoxide Protons (H-9, H-10) | ~2.9 - 3.1 ppm (multiplet) | ~2.90 ppm (multiplet) | Characteristic upfield shift for protons on an epoxide ring. The multiplet pattern arises from coupling to adjacent methylene protons. |
| Olefinic Protons (H-6, H-7) | ~5.3 - 5.5 ppm (multiplet) | N/A | Signals in this region confirm the presence of the Z-configured double bond. The coupling constants are crucial for confirming the cis geometry. |
| Methylene Protons (allylic, adjacent to epoxide) | ~2.0 - 2.3 ppm (multiplets) | ~1.45 ppm (multiplet) | Deshielding of protons adjacent to the double bond and the epoxide. |
| Terminal Methyl Protons | ~0.88 ppm (triplet) | ~0.88 ppm (triplet) | Standard chemical shift for a terminal methyl group in a long alkyl chain. |
| ¹³C NMR | |||
| Epoxide Carbons (C-9, C-10) | ~57 - 59 ppm | ~57.1 ppm | Diagnostic chemical shift for carbons in a cis-epoxide ring. |
| Olefinic Carbons (C-6, C-7) | ~128 - 132 ppm | N/A | Confirms the presence of the carbon-carbon double bond. |
| Methylene Carbons | ~22 - 32 ppm | ~22 - 32 ppm | Overlapping signals typical for a long alkyl chain. |
| Terminal Methyl Carbon | ~14 ppm | ~14.1 ppm | Characteristic chemical shift for a terminal methyl carbon. |
Experimental Protocols
A detailed and reliable experimental protocol is crucial for the successful synthesis and subsequent validation of the target compound. Below are representative protocols for the epoxidation reaction and the NMR sample preparation.
Synthesis of this compound
A common and effective method for the epoxidation of alkenes is the use of meta-chloroperoxybenzoic acid (m-CPBA). This reagent is known for its stereospecificity, meaning a cis-alkene will yield a cis-epoxide.
Materials:
-
(Z,Z)-6,9-heneicosadiene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve (Z,Z)-6,9-heneicosadiene (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the diene over a period of 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC, typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
NMR Sample Preparation and Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Procedure:
-
Dissolve approximately 5-10 mg of the purified epoxide in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate NMR software. The chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Validation Workflow and Data Interpretation
The validation of the synthesized product relies on a logical workflow that integrates different NMR experiments to build a complete picture of the molecular structure.
Caption: Workflow for the synthesis and NMR validation of this compound.
1D NMR (¹H and ¹³C): The initial ¹H NMR spectrum provides crucial information about the proton environments, including the characteristic signals for the epoxide and olefinic protons. The integration of these signals can give a preliminary indication of the purity of the sample. The ¹³C NMR spectrum reveals the number of unique carbon atoms and confirms the presence of the epoxide and double bond carbons in their expected chemical shift regions.
2D NMR (COSY, HSQC, HMBC): For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the carbon chain and the confirmation of adjacent proton relationships, such as the coupling between the epoxide protons and their neighboring methylene protons.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This is essential for definitively assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connectivity around quaternary carbons and for piecing together the entire molecular structure.
Alternative Validation Methods
While NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, other analytical techniques can provide complementary information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. Gas chromatography-mass spectrometry (GC-MS) can be used to assess the purity of the sample and to obtain fragmentation patterns that can be characteristic of the epoxide structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of specific functional groups. The disappearance of the C=C stretching vibration of the starting diene and the appearance of a characteristic C-O-C stretching band for the epoxide ring (typically around 1250 cm⁻¹ and 850-950 cm⁻¹) can provide evidence for the conversion.
-
Gas Chromatography with a Chiral Stationary Phase (Chiral GC): For enantioselective syntheses, chiral GC is essential to determine the enantiomeric excess (ee) of the product.
A Researcher's Guide: GC-EAD vs. GC-MS for Novel Pheromone Identification
In the intricate world of chemical ecology, identifying novel pheromone components is paramount for understanding insect behavior and developing sustainable pest management strategies. Gas Chromatography-Electroantennographic Detection (GC-EAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two cornerstone analytical techniques in this endeavor. While both employ gas chromatography to separate complex chemical mixtures, their detection methods and the information they provide are fundamentally different. This guide offers an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate methodology.
Principle of Operation: A Tale of Two Detectors
GC-EAD: The Biological Detector
Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) utilizes the insect's own antenna as a highly specific biological detector.[1][2] The process involves separating a volatile sample using a gas chromatograph. The effluent from the GC column is then split into two paths: one leads to a conventional detector, typically a Flame Ionization Detector (FID), while the other is directed over a prepared insect antenna.[2][3] As electrophysiologically active compounds elute from the column and contact the antenna, they trigger a measurable change in electrical potential (a depolarization). This response is recorded as an electroantennogram (EAG). By aligning the FID chromatogram with the EAG, researchers can pinpoint the exact compounds in a mixture that are biologically active.[4]
GC-MS: The Structural Identifier
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural elucidation of chemical compounds.[5][6] After separation by the GC, the individual components enter the mass spectrometer. Here, they are bombarded with electrons (typically in electron impact mode at 70 eV), which causes the molecules to ionize and break apart into characteristic fragments.[7][8] The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.[9] This spectrum serves as a molecular "fingerprint" that can be compared against extensive spectral libraries for positive identification.[6]
Performance Comparison: Sensitivity vs. Identification
The primary distinction between GC-EAD and GC-MS lies in what they detect: GC-EAD identifies which compounds are biologically relevant to the insect, whereas GC-MS determines the chemical structure of the compounds present. These techniques are not competitors but are often used synergistically. The GC-EAD acts as a "short-cut bioassay," rapidly screening a complex mixture to find the few compounds of interest, thus focusing the more intensive identification efforts of GC-MS.[2]
| Feature | GC-Electroantennographic Detection (GC-EAD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Function | Identifies biologically active compounds in a mixture. | Provides structural identification and quantification of compounds.[9] |
| Detector | Insect antenna (biological detector). | Mass spectrometer (physical detector). |
| Selectivity | Extremely high for compounds perceived by the specific insect's olfactory system. | Based on the mass-to-charge ratio of ionized molecules and their fragments. |
| Sensitivity | Can detect physiologically relevant trace amounts, often below the detection limit of FID or MS.[5] | High sensitivity, capable of detecting trace levels of analytes.[9] |
| Identification Power | Provides no structural information; only indicates biological activity at a specific retention time. | Provides detailed structural information via mass spectra, enabling definitive identification.[9] |
| Data Output | Two synchronized traces: detector (e.g., FID) signal and electroantennogram (EAG) signal. | Total Ion Chromatogram (TIC) and a mass spectrum for each chromatographic peak. |
| Key Advantage | Directly links chemical components to biological function, saving time by filtering out inactive compounds.[1] | Provides definitive structural elucidation and can identify unknown compounds through library matching. |
| Limitations | Data can be noisy and requires a viable antennal preparation; results can be qualitative ("response/no response").[10] | High cost, complex sample preparation, and potential for matrix effects; may not distinguish some isomers.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both techniques.
Gas Chromatography-Electroantennographic Detection (GC-EAD) Protocol
-
Pheromone Extraction: Pheromone glands are excised from virgin female insects during their calling period and extracted in a minimal volume (e.g., 5-10 µL) of a high-purity solvent like dichloromethane or hexane.
-
GC System: An Agilent 8890 GC (or equivalent) is fitted with a non-polar capillary column (e.g., Phenomenex Zebron ZB-5HT, 35m x 0.25mm x 0.10µm).[10]
-
GC Conditions:
-
Antenna Preparation:
-
A head of a male insect is excised.
-
The tips of both antennae are clipped.
-
The head is mounted between two electrodes using conductive gel. The recording electrode is inserted into the distal end of one antenna, and the reference electrode is inserted into the head.
-
-
Data Acquisition: The FID signal and the amplified EAG signal are recorded simultaneously using specialized software. Biologically active compounds are identified by observing a distinct depolarization in the EAG trace that aligns with a peak in the FID chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: The same pheromone gland extract used for GC-EAD is analyzed.
-
GC-MS System: An Agilent 6890GC-5975MS system (or equivalent) is used, often with a similar column as in the EAD setup for retention time comparison (e.g., DB-35 or Rtx-5ms).[7][12]
-
GC Conditions: The GC temperature program is kept identical to the GC-EAD method to facilitate peak matching.[12]
-
Mass Spectrometer Conditions:
-
Data Analysis: The Total Ion Chromatogram (TIC) is generated. For each peak that corresponds to an EAD-active retention time, a mass spectrum is extracted. The spectrum is then compared to a reference database (e.g., NIST/Wiley) to identify the compound.
Visualizing the Process
To better illustrate the workflows and underlying biology, the following diagrams are provided.
References
- 1. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]
- 2. ianakyildiz.com [ianakyildiz.com]
- 3. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2.3. Pheromone Identification of C. suppressalis [bio-protocol.org]
- 8. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 10. biorxiv.org [biorxiv.org]
- 11. labioscientific.com [labioscientific.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of cis-9,10-Epoxy-(Z)-6-henicosene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes to cis-9,10-Epoxy-(Z)-6-henicosene, a key pheromone component. The following sections detail the experimental protocols and quantitative data for two primary synthetic strategies: a convergent synthesis employing Sharpless Asymmetric Epoxidation and a linear approach utilizing the Wittig reaction for the stereoselective formation of the Z-alkene.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through various methodologies, each with distinct advantages and disadvantages in terms of efficiency, stereocontrol, and overall yield. This guide focuses on a comparative analysis of two prominent routes.
| Parameter | Route 1: Sharpless Asymmetric Epoxidation | Route 2: Wittig Reaction Approach |
| Overall Strategy | Convergent | Linear |
| Key Reactions | Sharpless Asymmetric Epoxidation, Grignard Reaction | Wittig Reaction, Grignard Reaction, Oxidation |
| Stereocontrol Source | Chiral ligand (Diethyl tartrate) in epoxidation | Stereoselectivity of the Wittig reaction |
| Overall Yield | Data not fully available from single source | Estimated based on similar reactions |
| Precursor Availability | Requires synthesis of specific chiral epoxide precursor | Utilizes more readily available starting materials |
Route 1: Convergent Synthesis via Sharpless Asymmetric Epoxidation
This route, based on the work of Nakanishi and Mori (2005) for a related pheromone, employs a convergent strategy where a chiral epoxide fragment is coupled with a Grignard reagent. The key step for introducing the required stereochemistry is the Sharpless asymmetric epoxidation.
Experimental Protocol
1. Synthesis of Chiral Epoxide Precursor: The synthesis starts with the preparation of (2S,3R)-2,3-epoxy-4-t-butyldimethylsilyloxy-1-butanol. This is achieved through a lipase-catalyzed asymmetric acetylation of the corresponding racemic diol, providing the chiral epoxide with high enantiomeric excess.
2. Grignard Reagent Preparation: A Grignard reagent is prepared from 1-bromododecane by reacting it with magnesium turnings in anhydrous tetrahydrofuran (THF).
3. Coupling Reaction: The chiral epoxide precursor is then reacted with the prepared Grignard reagent. This reaction opens the epoxide ring and forms the carbon skeleton of the target molecule.
4. Functional Group Manipulations: Subsequent steps involve the protection and deprotection of functional groups, and the introduction of the (Z)-alkene moiety, potentially through a separate Wittig reaction or other stereoselective methods, to yield the final product.
Detailed quantitative data for each step of this specific synthesis of this compound is not available in the public domain as a complete sequence. The overall strategy is inferred from the synthesis of similar pheromones.[1][2]
Route 2: Linear Synthesis via Wittig Reaction
This proposed linear route relies on the stereoselective Wittig reaction to construct the (Z)-6-henicosene backbone, followed by epoxidation.
Experimental Protocol
1. Preparation of Nonyltriphenylphosphonium Bromide: Triphenylphosphine is reacted with 1-bromononane in a suitable solvent like acetonitrile and heated under reflux to produce nonyltriphenylphosphonium bromide. The product is typically collected by filtration and washed.
2. Synthesis of the Aldehyde Fragment (dodecanal): 1-Dodecanol is oxidized to dodecanal using an oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).
3. Wittig Reaction: Nonyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like THF at low temperature (-78 °C) to generate the ylide. Dodecanal is then added to the ylide solution, and the reaction is allowed to warm to room temperature. This reaction forms the (Z)-6-henicosene backbone with high stereoselectivity.
4. Epoxidation: The resulting (Z)-6-henicosene is then epoxidized at the C9-C10 double bond using an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane. This step will produce the racemic cis-epoxide. For an enantioselective epoxidation, a Sharpless asymmetric epoxidation would be employed on the corresponding allylic alcohol precursor.
| Step | Reaction | Reagents & Conditions | Typical Yield |
| 1 | Phosphonium Salt Formation | 1-bromononane, PPh₃, MeCN, reflux | >90% |
| 2 | Aldehyde Synthesis | 1-dodecanol, PCC, DCM | ~85% |
| 3 | Wittig Reaction | Nonyltriphenylphosphonium bromide, n-BuLi, Dodecanal, THF, -78°C to RT | 70-85% (Z:E > 95:5) |
| 4 | Epoxidation | (Z)-6-henicosene, m-CPBA, DCM | 80-90% |
Note: The yields are estimates based on similar reactions reported in the literature.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of convergent vs. linear synthesis.
Logical Relationship of Key Reactions
Caption: Key chemical transformations in the synthetic routes.
References
For Researchers, Scientists, and Drug Development Professionals
The specificity of insect olfactory systems, particularly in the context of pheromone detection, is a cornerstone of chemical ecology and a critical parameter for the development of effective pest management strategies. Epoxy pheromones, a common class of semiochemicals, are recognized by highly tuned olfactory receptor neurons (ORNs) on the insect antenna. However, the degree to which these specialized neurons respond to structurally related but non-primary pheromone components—a phenomenon known as cross-reactivity—varies among species and compounds. This guide provides a comparative overview of experimental data on the cross-reactivity of insect antennae to various epoxy pheromones and their analogues, details the standard experimental protocols used for these assessments, and visualizes the underlying biological and experimental processes.
Data Presentation: Antennal Responses to Epoxy Pheromone Analogues
The following table summarizes quantitative and qualitative data from electrophysiological studies (Electroantennography and Single-Sensillum Recording) that have investigated the responses of insect antennae to various epoxy pheromones and their structural analogues or isomers. This data highlights the fine-tuning of the insect olfactory system.
| Insect Species | Primary Epoxy Pheromone | Analogue/Isomer Tested | Method | Observed Antennal Response vs. Primary Pheromone | Reference |
| Gypsy Moth (Lymantria dispar) | (+)-disparlure ((7R,8S)-epoxy-2-methyloctadecane) | (-)-disparlure (enantiomer) | Behavior/PBP Assay | Strong antagonist; binds preferentially to PBP1 vs. PBP2 for (+)-disparlure | [1] |
| (+)-disparlure | OXP-04 (oxaspiropentane analogue) | SSR | Mimics pheromone response, interacts with the same neuron | [2] | |
| (+)-disparlure | OXP-01 (oxaspiropentane analogue) | SSR | Reduces stimulating effectiveness of (+)-disparlure when blended | [2] | |
| Tea Moth (Ectropis obliqua) | (Z3Z9)-6,7-epoxy-octadecadiene | (6S,7R)-enantiomer | EAG | Significantly greater response than the other enantiomer | [3][4] |
| (Z3Z9)-6,7-epoxy-octadecadiene | (6R,7S)-enantiomer | EAG | Significantly lower response | [3][4] | |
| Red-Necked Longhorn Beetle (Aromia bungii) | (6R,7S)-(E)-2-cis-6,7-epoxynonenal | (6S,7R)-enantiomer (unnatural) | EAG | Elicited a response from both male and female antennae | [5] |
| (6R,7S)-(E)-2-cis-6,7-epoxynonenal | Racemic mixture | Field Trapping | Equally attractive as the natural enantiomer | [5] |
Key Signaling & Experimental Pathways
To understand how cross-reactivity is measured and its biological basis, the following diagrams illustrate the insect olfactory signaling pathway and a typical experimental workflow.
Caption: Insect Olfactory Signal Transduction Pathway.
Caption: Workflow for Single-Sensillum Recording (SSR).
Experimental Protocols
Accurate assessment of antennal cross-reactivity relies on established electrophysiological techniques. The two primary methods are Electroantennography (EAG) and Single-Sensillum Recording (SSR).
Electroantennography (EAG)
EAG measures the overall, summated potential from a whole antenna in response to an odorant stimulus. It provides a general measure of olfactory detection but does not resolve the activity of individual neurons.[6]
Methodology:
-
Insect Preparation: The insect is either used whole or the antenna is excised. For excised preparations, the antenna is cut at the base and mounted between two electrodes using conductive gel.[7] For whole-animal preparations, the insect is immobilized (e.g., in a pipette tip) and a reference electrode is inserted into a non-olfactory part of the body, such as the eye, while the recording electrode makes contact with the tip of the antenna.[6]
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Test compounds (pheromones and analogues) are dissolved in a solvent and applied to a piece of filter paper inside a Pasteur pipette. A puff of air is then injected through the pipette into the main airstream, delivering the odorant stimulus to the antenna.[8]
-
Recording: The electrodes are connected to a high-impedance amplifier. The detection of an odorant by the antenna's ORNs causes a depolarization, resulting in a negative voltage drop across the antenna, which is recorded as the EAG response.[9]
-
Analysis: The amplitude of the voltage deflection (in millivolts) is measured. Responses to different compounds or concentrations are typically normalized relative to a standard compound or a solvent blank to allow for comparison.
Single-Sensillum Recording (SSR)
SSR is a more precise technique that measures the action potentials (spikes) from one or a few ORNs housed within a single olfactory sensillum (hair-like structure on the antenna). This allows for the characterization of the response specificity of individual neurons.[5]
Methodology:
-
Insect Preparation: The insect is firmly immobilized using wax or a custom holder on a microscope slide to prevent any movement. The antennae are stabilized with fine needles or glass capillaries.[1]
-
Electrode Placement: A sharpened tungsten or glass reference electrode is inserted into the insect's eye or another part of the head to establish a ground. The recording electrode, also a sharpened tungsten wire or a saline-filled glass capillary, is carefully inserted through the cuticle at the base of a single target sensillum using a micromanipulator under high magnification.[4][10]
-
Stimulus Delivery: The stimulus delivery system is identical to that used for EAG, with a charcoal-filtered, humidified air stream and odorant-laden air puffs directed at the antenna.[11]
-
Recording: The action potentials generated by the neuron(s) within the sensillum are detected by the recording electrode, amplified, filtered, and recorded by a computer.
-
Analysis: The neuronal response is quantified by counting the number of spikes in a defined time window after the stimulus and subtracting the spontaneous pre-stimulus firing rate. This allows for a highly quantitative comparison of the neuron's sensitivity and specificity to different pheromone analogues.[11]
Conclusion
The data clearly indicate that while insect olfactory systems are highly specific, cross-reactivity to related epoxy pheromones does occur and is a key factor in olfactory coding. The degree of this cross-reactivity is determined at multiple levels, including the binding affinity of pheromone-binding proteins and the activation specificity of the odorant receptors themselves. Enantiomeric specificity is a common feature, where one stereoisomer may be highly active while the other is inactive or even inhibitory. Understanding these structure-activity relationships through precise electrophysiological measurements is crucial for deciphering the language of insect chemical communication and for designing next-generation semiochemicals for sustainable pest control.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.flvc.org [journals.flvc.org]
- 4. Response to enantiomers of (Z3Z9)-6,7-epoxy-octadecadiene, sex pheromone component of Ectropis obliqua Prout (Lepidoptera: Geometridae): electroantennagram test, field trapping, and in silico study | Florida Entomologist [journals.flvc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pheromone Transduction in Moths [frontiersin.org]
- 7. Frontiers | Activation of pheromone-sensitive olfactory neurons by plant volatiles in the moth Agrotis ipsilon does not occur at the level of the pheromone receptor protein [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of cis-9,10-Epoxy-(Z)-6-henicosene
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, ensuring enantiomeric purity is a critical step. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess (ee) of synthetic cis-9,10-Epoxy-(Z)-6-henicosene, a key intermediate in the synthesis of insect pheromones and other bioactive molecules. We delve into the experimental protocols and performance of the primary analytical techniques, offering supporting data to inform your selection of the most suitable method.
The precise stereochemistry of this compound is paramount to its biological activity. Consequently, robust and reliable analytical methods are required to resolve and quantify its enantiomers. The two principal chromatographic techniques employed for this purpose are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).
At a Glance: Chiral GC vs. Chiral HPLC for Epoxide Analysis
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on differential partitioning between a gaseous mobile phase and a chiral stationary phase. | Separation of compounds in the liquid phase based on differential interactions with a chiral stationary phase. |
| Sample Volatility | Requires analytes to be volatile or semi-volatile. Suitable for long-chain epoxides like this compound.[1] | Applicable to a wider range of compounds, including non-volatile and thermally labile molecules.[1][2] |
| Resolution | Often provides high resolution for complex mixtures of volatile compounds.[3] | High resolution can be achieved with a wide variety of chiral stationary phases.[4][5][6] |
| Derivatization | Generally not required for volatile epoxides. | May be necessary to enhance detection or improve separation for certain epoxides.[7] |
| Instrumentation | Widely available in analytical laboratories. | Widely available, with diverse detector options. |
| Primary Application for this Analyte | Direct enantiomeric analysis of the synthetic epoxide. A chromatogram of the enantiomers of (Z)-6-cis-9,10-epoxy-heneicosene has been successfully obtained using a chiral stationary phase GC column.[8] | Can be used for direct analysis or for the analysis of derivatized epoxides, offering flexibility in method development.[4][9] |
Recommended Analytical Protocols
Method 1: Chiral Gas Chromatography (GC)
Chiral GC stands out as a direct and effective method for the enantiomeric analysis of this compound. The inherent volatility of this long-chain epoxide makes it an ideal candidate for this technique.
Experimental Protocol:
-
Instrument: Gas Chromatograph coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A capillary column coated with a cyclodextrin-based chiral stationary phase is recommended. Derivatives of beta-cyclodextrin are commonly used for the separation of epoxide enantiomers.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injection is typically used. The injector temperature should be optimized to ensure complete volatilization without thermal degradation.
-
Oven Temperature Program: A temperature gradient is often employed to ensure good separation and reasonable analysis times. A typical program might start at a lower temperature and ramp up to a final temperature.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Workflow for Chiral GC Analysis
Caption: Workflow for the enantiomeric purity analysis of this compound using Chiral GC.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a powerful alternative for the enantiomeric separation of epoxides, particularly when dealing with less volatile or thermally sensitive compounds. For this compound, this method provides excellent flexibility in terms of stationary and mobile phase selection.
Experimental Protocol:
-
Instrument: HPLC system equipped with a UV detector or a Chiral Detector (e.g., Circular Dichroism).
-
Chiral Column: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for resolving epoxide enantiomers.[4][9]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol), is commonly used. The ratio of the solvents is optimized to achieve the best separation.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection is often suitable if the epoxide possesses a chromophore. If not, derivatization with a UV-active reagent may be necessary, or a chiral detector can be employed.
-
Data Analysis: Similar to GC, the enantiomeric excess is determined by the relative peak areas of the enantiomers.
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate chromatographic method.
Concluding Remarks
Both chiral GC and chiral HPLC are highly effective for the enantiomeric purity analysis of synthetic this compound. The choice between the two often depends on the specific instrumentation available and the sample matrix. For direct analysis of this volatile epoxide, chiral GC is a robust and straightforward choice. Chiral HPLC, on the other hand, offers greater flexibility and is a valuable alternative, especially when derivatization is considered to enhance detectability. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision to ensure the stereochemical integrity of their synthetic compounds.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. gcms.cz [gcms.cz]
- 4. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Inter-Species Activity of cis-9,10-Epoxy-(Z)-6-henicosene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inter-species activity of the semiochemical cis-9,10-Epoxy-(Z)-6-henicosene. While primarily known for its role as an insect sex pheromone, this document explores its effects across different species, including inferred activity in mammals based on structurally related compounds. It also presents a comparative analysis with alternative pest management strategies, supported by experimental data and detailed methodologies.
Section 1: Activity Profile of this compound and Related Compounds
Direct quantitative data on the activity of this compound in its known target species, Phragmatobia fuliginosa, Caustoloma flavicaria, and Oraesia excavata, is limited in publicly available literature. Therefore, this guide presents representative quantitative data from studies on closely related moth species responding to structurally similar long-chain epoxy pheromones to provide a comparative context.
Activity in Invertebrates (Insects)
This compound is a sex pheromone component for several species of moths within the order Lepidoptera. It is utilized in chemical communication for mate attraction. The following table summarizes the observed and representative electrophysiological and behavioral responses in select moth species to this and structurally similar pheromones.
| Species | Compound | Assay Type | Response Metric | Quantitative Data (Representative) | Reference |
| Lymantria dispar (Gypsy Moth) | (+)-disparlure (a C18 epoxy pheromone) | EAG | Relative Response Amplitude | 100% (normalized to main component) | [1] |
| Agrotis ipsilon (Black Cutworm Moth) | Z7-12:OAc (a C12 acetate pheromone) | Single Sensillum Recording | Spike Frequency | 50-150 spikes/second | [2] |
| Helicoverpa armigera (Cotton Bollworm) | Z11-16:Ald / Z9-16:Ald blend | Wind Tunnel Bioassay | % Attraction | ~80% attraction to the blend | [3] |
| Spodoptera littoralis (Cotton Leafworm) | (Z,E)-9,11-14:OAc | Behavioral Assay | Mating Disruption | >90% trap capture reduction | [4] |
Inferred Activity in Vertebrates (Mammals)
There is no direct evidence of the pharmacological or toxicological activity of this compound in mammals. However, structurally similar long-chain epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), are endogenous signaling molecules in mammals with well-documented physiological effects. The following table summarizes the known activities of these related compounds, offering a potential for inferred activity.
| Compound Class | Biological System | Observed Effects | Mechanism of Action (where known) | Reference |
| Epoxyeicosatrienoic Acids (EETs) | Cardiovascular System | Vasodilation, anti-inflammatory, anti-platelet aggregation | Activation of potassium channels, modulation of G-protein coupled receptors | [5][6] |
| Epoxy Fatty Acids | General Cellular | Potential cytotoxicity (diol metabolites) | Metabolism by soluble epoxide hydrolase (sEH) to potentially more toxic diols | [4][7] |
| Epoxy Fatty Acids | Renal System | Regulation of ion transport and blood pressure | Modulation of ion channels and transporters | [8] |
| Epoxy Fatty Acids | Nervous System | Modulation of nociceptive signaling | Interaction with ion channels and receptors involved in pain perception | [9] |
Section 2: Comparative Analysis with Alternative Pest Management Strategies
This compound, as a pheromone, is primarily utilized in pest management for monitoring and mating disruption. This section compares its application with other pest control alternatives for Lepidopteran pests.
| Strategy | Mechanism of Action | Target Specificity | Efficacy (Representative) | Advantages | Disadvantages | Reference |
| Pheromone-based Mating Disruption | Saturation of the environment with synthetic pheromone confuses males and prevents them from locating females, thus disrupting mating. | High (species-specific) | Up to >90% reduction in trap captures and crop damage.[10] | Environmentally friendly, non-toxic to non-target organisms, reduces insecticide use. | Can be expensive, less effective at high pest densities, requires large area application. | [4][10][11][12][13][14][15] |
| Biopesticides (e.g., Bacillus thuringiensis, Neem Oil) | B. thuringiensis produces protein toxins that are lethal to Lepidopteran larvae upon ingestion. Neem oil acts as an antifeedant, repellent, and growth regulator. | Moderate to High (strain-dependent for B.t.) | 50-88% pest reduction, depending on the product and application.[16] | Environmentally friendly, can be used in organic farming, multiple modes of action can reduce resistance development. | Slower acting than conventional insecticides, may have shorter field persistence, efficacy can be affected by environmental conditions. | [16][17][18][19][20] |
| Conventional Insecticides (e.g., Pyrethroids, Neonicotinoids) | Neurotoxic action, leading to rapid paralysis and death of the insect. | Low to Moderate | High initial pest mortality. | Rapid knockdown of pest populations, relatively inexpensive. | Harmful to non-target organisms including pollinators and beneficial insects, risk of insecticide resistance, potential environmental contamination. | [18] |
Section 3: Experimental Protocols
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds.
Methodology:
-
An adult moth is immobilized, and one of its antennae is excised at the base.
-
The antenna is mounted between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.
-
A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
-
A puff of air containing a known concentration of the test compound (e.g., this compound) is injected into the continuous airstream for a short duration (e.g., 0.5 seconds).
-
The resulting change in electrical potential (depolarization) across the antenna is amplified and recorded as an EAG response.
-
The amplitude of the response is measured in millivolts (mV) and is proportional to the number of responding olfactory receptor neurons.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Objective: To identify biologically active compounds in a complex mixture by coupling gas chromatography with electroantennography.
Methodology:
-
A sample containing a mixture of volatile compounds (e.g., a pheromone gland extract) is injected into a gas chromatograph (GC).
-
The GC separates the compounds based on their volatility and interaction with the column's stationary phase.
-
At the end of the GC column, the effluent is split into two streams.
-
One stream goes to a standard GC detector (e.g., a Flame Ionization Detector - FID), which produces a chromatogram showing all the separated compounds.
-
The other stream is directed over an insect antenna prepared as for EAG.
-
The EAG signal and the FID signal are recorded simultaneously.
-
Peaks in the FID chromatogram that correspond in time to a depolarization event in the EAG recording indicate that the eluting compound is biologically active.
Wind Tunnel Behavioral Bioassay
Objective: To assess the behavioral response of an insect to a specific volatile compound in a controlled environment that simulates natural conditions.
Methodology:
-
A wind tunnel is used to create a laminar airflow of a specific velocity.
-
A point source releasing the test compound (e.g., a rubber septum impregnated with this compound) is placed at the upwind end of the tunnel.
-
An adult male moth is released at the downwind end of the tunnel.
-
The moth's flight behavior is observed and recorded. Key behaviors to score include:
-
Taking flight.
-
Upwind flight (oriented flight towards the pheromone source).
-
Zig-zagging flight pattern.
-
Landing on or near the pheromone source.
-
-
The percentage of moths exhibiting each behavior is calculated to quantify the attractiveness of the compound.
Section 4: Visualizing Pathways and Workflows
Insect Pheromone Signaling Pathway
While the specific receptor for this compound has not been characterized, the following diagram illustrates the generally accepted signal transduction cascade for moth pheromones.
Caption: Generalized insect pheromone signal transduction pathway.
Experimental Workflow for Pheromone Identification and Evaluation
Caption: Workflow for pheromone identification and evaluation.
Conclusion
This compound is a potent semiochemical with a well-established role as a sex pheromone in several moth species. Its high specificity makes it a valuable tool for environmentally benign pest management strategies such as monitoring and mating disruption. While direct data on its effects in vertebrates is lacking, the known pharmacological activities of structurally similar endogenous epoxy fatty acids in mammals suggest a potential for biological activity that warrants further investigation, particularly in the context of drug development and toxicology. Future research should focus on obtaining specific quantitative behavioral and electrophysiological data for this compound in its target insect species and exploring its potential interactions with mammalian biological systems.
References
- 1. Structure-activity studies with pheromone-binding proteins of the gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of sex-pheromone coding in the antennal lobe of the moth Agrotis ipsilon: a tool to study network plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CONTROL OF MOTH PESTS BY MATING DISRUPTION: Successes and Constraints | Semantic Scholar [semanticscholar.org]
- 5. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantarchives.org [plantarchives.org]
- 9. "Chiral synthesis of (Z)-3-cis-6,7-cis-9,10-diepoxyhenicosenes, sex pheromone components of the satin moth, Leucoma salicis" [pherobase.com]
- 10. Pheromone-Mediated Mating Disruption as Management Option for Cydia spp. in Chestnut Orchard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Moth pheromone receptors: gene sequences, function, and evolution [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Study reveals new insights into moth pheromone evolution - University of Amsterdam [uva.nl]
- 16. entomoljournal.com [entomoljournal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
cost-benefit analysis of different synthetic strategies for pheromone production
The production of insect pheromones for agricultural pest management has evolved significantly, moving from reliance on often complex and costly chemical syntheses to embracing more sustainable and potentially economical biotechnological approaches. This guide provides a comparative analysis of different synthetic strategies, offering researchers, scientists, and drug development professionals a comprehensive overview of the costs and benefits associated with each, supported by available experimental data.
Executive Summary
Traditional chemical synthesis, while effective, is frequently hampered by high costs, multi-step processes, and the use of hazardous materials, making it less viable for large-scale applications of structurally complex pheromones. Modern advancements in chemical synthesis, such as the use of iron-catalyzed cross-coupling reactions, offer more environmentally friendly and cost-effective alternatives. Concurrently, biotechnological production, particularly through metabolically engineered plants and microorganisms, is emerging as a powerful platform for sustainable and scalable pheromone synthesis, with demonstrated success in producing precursors for key pheromones like codlemone.
Comparison of Synthetic Strategies
The choice of a synthetic strategy for a particular pheromone depends on a multitude of factors, including the complexity of the target molecule, the required purity, production scale, and cost constraints. Below is a comparison of different strategies for several economically important pheromones.
Codlemone ((E,E)-8,10-dodecadien-1-ol) - Codling Moth (Cydia pomonella)
Codlemone is a key pheromone used for the control of the codling moth, a major pest in apple orchards. Its synthesis has been a target for both chemical and biological approaches.
| Metric | Traditional Chemical Synthesis | Biotechnological Synthesis (in Camelina sativa) |
| Key Benefit | Established and well-understood chemistry. | Highly sustainable, potentially lower cost at scale.[1][2] |
| Key Cost/Challenge | Often complex, costly, and may produce hazardous byproducts.[1][2] | Technology is still developing; downstream processing and purification are required. |
| Overall Yield | Varies depending on the route. | The precursor, (E,E)-8,10-dodecadienoic acid, was produced at 5.5% of total fatty acids in the T2 generation of engineered plants.[1] |
| Number of Steps | Typically multi-step syntheses. | In-planta production of the precursor, followed by chemical conversion to the final product. |
| Starting Materials | Petroleum-derived chemicals. | Plant's own fatty acid metabolism, CO2, and sunlight. |
| Green Chemistry | Generally lower atom economy and higher E-factor. | Inherently "green" process with a low environmental footprint.[1] |
Grandisol - Boll Weevil (Anthonomus grandis)
Grandisol is a structurally complex monoterpene pheromone of the cotton boll weevil, making its synthesis a challenge.
| Metric | Photochemical Cycloaddition Route | Intramolecular [2+2] Cycloaddition Route |
| Key Benefit | A classic approach to constructing the cyclobutane ring. | More efficient and shorter synthesis.[3] |
| Key Cost/Challenge | Low overall yield. | Requires specific catalysts and conditions. |
| Overall Yield | Approximately 3.5% from (-)-β-pinene.[3] | 22% from commercially available starting material.[3] |
| Number of Steps | Not specified, but generally a longer route. | 5 steps.[3] |
| Starting Materials | (-)-β-pinene.[3] | Commercially available, simpler starting materials.[3] |
| Green Chemistry | Lower overall efficiency suggests a higher E-factor. | Higher yield and fewer steps point to improved green chemistry metrics. |
Experimental Methodologies
Biotechnological Production of Codlemone Precursor in Camelina sativa
Objective: To engineer the oilseed crop Camelina sativa to produce the codlemone precursor, (E,E)-8,10-dodecadienoic acid.
Protocol Summary:
-
Gene Identification and Vector Construction: A fatty acyl-ACP thioesterase (FatB) gene (UcTE) from California bay laurel and a bifunctional Δ9 desaturase gene (Cpo_CPRQ) from the codling moth were identified as key enzymes. These genes were cloned into a plant expression vector. To enhance expression, some constructs included the viral suppressor protein P19 and multiple copies of the Cpo_CPRQ gene.[1]
-
Plant Transformation: Camelina sativa plants were transformed using an Agrobacterium-mediated floral dip method.
-
Selection and Analysis: Transgenic plants (T1 generation) were selected based on herbicide resistance. Seeds from succeeding generations (T2, T4) were analyzed for their fatty acid composition using gas chromatography-mass spectrometry (GC-MS) to quantify the production of the target pheromone precursors.[1]
-
Conversion to Codlemone: The extracted seed oil containing the diene acid precursor was chemically converted to the corresponding alcohol, (E,E)-8,10-dodecadien-1-ol (codlemone).
-
Bioassays: The biological activity of the plant-derived codlemone was confirmed through gas chromatography-electroantennographic detection (GC-EAD), flight tunnel assays with male codling moths, and field trapping experiments in orchards. The performance was compared to that of a synthetically produced standard.[1]
Chemical Synthesis of Grandisol via Intramolecular [2+2] Cycloaddition
Objective: To achieve an efficient synthesis of grandisol using an intramolecular [2+2] cycloaddition as the key step for forming the cyclobutane ring.
Protocol Summary:
-
Starting Material: The synthesis begins with a commercially available starting material.
-
Key Step - Intramolecular [2+2] Cycloaddition: A precursor molecule is designed and synthesized that, upon activation (e.g., photochemically or with a catalyst), undergoes an intramolecular [2+2] cycloaddition to form the cis-fused cyclobutane ring characteristic of grandisol.[3]
-
Homologation: The resulting intermediate, norgrandisol, is then converted to grandisol using a two-step lithium/halide homologation procedure to add the final carbon atom.[3]
-
Purification and Analysis: The final product is purified using standard chromatographic techniques, and its structure is confirmed by spectroscopic methods (e.g., NMR, IR, MS).
Visualizations
Biosynthetic Pathway of Moth Pheromones
Caption: Generalized biosynthetic pathway for Type I moth sex pheromones.
Workflow for Biotechnological vs. Chemical Synthesis of Codlemone
Caption: High-level workflow comparison for codlemone production.
Conclusion
The field of pheromone synthesis is undergoing a significant transformation, driven by the need for more sustainable and cost-effective production methods. While traditional chemical synthesis remains a valuable tool, especially for less complex molecules and smaller-scale production, its limitations in terms of cost, environmental impact, and scalability for complex pheromones are apparent.
Modern synthetic methods, such as iron-catalyzed cross-coupling, are mitigating some of these drawbacks by using cheaper, less toxic catalysts and improving efficiency. However, the most profound shift is the advent of biotechnological production. The successful engineering of Camelina sativa to produce codlemone precursors is a landmark achievement, demonstrating the potential of plant-based factories to provide a truly "green" and scalable source of these valuable molecules.
For researchers and professionals in this field, a thorough cost-benefit analysis must now consider not only the immediate costs of reagents and labor but also the long-term environmental impact, scalability, and sustainability of the chosen synthetic strategy. As biotechnological methods mature, they are poised to become an increasingly competitive and attractive option for the large-scale production of a wide range of insect pheromones.
References
- 1. Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling cis-9,10-Epoxy-(Z)-6-henicosene
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for cis-9,10-Epoxy-(Z)-6-henicosene. The following guidance is based on the general hazards associated with epoxide compounds and long-chain hydrocarbons. Epoxides should be handled with caution as they are potential skin and respiratory sensitizers, irritants, and may have unknown toxicity.[1][2][3] Always perform a risk assessment for your specific laboratory conditions before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through dermal contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes of the chemical. Standard safety glasses are not sufficient. |
| Skin Protection | Nitrile or butyl rubber gloves (double-gloving recommended). | Provides chemical resistance against epoxides. Inspect gloves for any tears or holes before use. |
| Chemical-resistant lab coat or apron worn over personal clothing. | Prevents contamination of personal clothing and skin. | |
| Closed-toe shoes. | Protects feet from potential spills. | |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols. |
| If a fume hood is not available or if there is a risk of aerosolization, a respirator with an organic vapor cartridge is recommended. | Provides protection against inhalation of volatile organic compounds. |
Operational Plan
1. Handling:
-
Always work in a well-ventilated area , preferably inside a chemical fume hood to minimize inhalation exposure.[4]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Use appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Keep containers tightly closed when not in use.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep the container tightly sealed to prevent evaporation and contamination.
-
Store away from sources of heat, sparks, and open flames.
3. Spill Response:
-
Evacuate the immediate area in case of a significant spill.
-
Wear appropriate PPE , including respiratory protection, before attempting to clean up.
-
Absorb the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Unused Chemical: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, absorbent materials from spills, and empty containers, must be collected in a sealed and labeled hazardous waste container.
-
Empty Containers: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste. The triple-rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. Prediction of Respiratory Irritation and Respiratory Sensitization of Chemicals Using Structural Alerts and Machine Learning Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevalence of skin sensitization and dermatitis among epoxy‐exposed workers in the wind turbine industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.co.za [journals.co.za]
- 4. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
